molecular formula C10H13NO B6273523 3-cyclopropyl-4-methoxyaniline CAS No. 2097172-53-5

3-cyclopropyl-4-methoxyaniline

Cat. No.: B6273523
CAS No.: 2097172-53-5
M. Wt: 163.2
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Description

3-cyclopropyl-4-methoxyaniline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.2. The purity is usually 95.
BenchChem offers high-quality 3-cyclopropyl-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2097172-53-5

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-cyclopropyl-4-methoxyaniline (CAS 2097172-53-5)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyclopropyl-4-methoxyaniline is a substituted aniline that has garnered interest within the pharmaceutical and chemical research sectors. Its unique structural composition, featuring a cyclopropyl group at the meta-position relative to the amino group and a methoxy group at the para-position, makes it a valuable building block in the synthesis of complex molecules. The cyclopropyl moiety is known to impart favorable pharmacological properties, such as enhanced metabolic stability and potency, while the substituted aniline core is a common scaffold in a multitude of bioactive compounds.[1][2] This guide provides a comprehensive overview of the available technical information for 3-cyclopropyl-4-methoxyaniline, including its physicochemical properties, a plausible synthetic route, characterization data, potential applications in drug discovery, and safety and handling guidelines.

Physicochemical Properties

While specific experimental data for 3-cyclopropyl-4-methoxyaniline is not extensively documented in publicly available literature, its properties can be inferred from structurally related compounds such as 4-methoxyaniline and other substituted anilines.

PropertyValueSource/Justification
CAS Number 2097172-53-5[3]
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
Appearance Likely a crystalline solid, ranging from off-white to brown.Inferred from related anilines.[4]
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane, with limited solubility in water.Based on the solubility of 4-methoxyaniline.[5][6]
Melting Point Not available. Likely higher than aniline due to increased molecular weight and crystallinity.
Boiling Point Not available. Expected to be elevated compared to simpler anilines.
pKa The basicity of the aniline nitrogen is influenced by the electronic effects of the substituents. The electron-donating methoxy group would increase basicity, while the cyclopropyl group's effect is more complex.[7][8]

Synthesis and Characterization

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This approach is favored for its mild reaction conditions and high functional group tolerance. The key step is the palladium-catalyzed coupling of an aryl halide with cyclopropylboronic acid.

Synthetic Pathway A 3-Bromo-4-methoxyaniline B 3-cyclopropyl-4-methoxyaniline A->B Cyclopropylboronic acid, Pd catalyst, Base, Solvent (e.g., Toluene/Water) Applications 3-cyclopropyl-4-methoxyaniline 3-cyclopropyl-4-methoxyaniline Bioactive Molecules Bioactive Molecules 3-cyclopropyl-4-methoxyaniline->Bioactive Molecules Building Block Oncology Oncology Bioactive Molecules->Oncology CNS Disorders CNS Disorders Bioactive Molecules->CNS Disorders Infectious Diseases Infectious Diseases Bioactive Molecules->Infectious Diseases

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 3-Cyclopropyl-p-anisidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the strategic decoration of aromatic scaffolds is critical for modulating pharmacokinetics and target binding affinity. 3-cyclopropyl-p-anisidine (IUPAC: 3-cyclopropyl-4-methoxyaniline) has emerged as a high-value building block in medicinal chemistry. By integrating a cyclopropyl ring adjacent to an electron-donating methoxy group, this molecule offers a unique combination of steric shielding, metabolic stability, and electronic modulation without disproportionately inflating the molecule's overall lipophilicity (LogP). This guide provides an authoritative breakdown of its structural properties, pharmacological rationale, and a self-validating synthetic protocol for its preparation.

Structural Elucidation & Physicochemical Data

Understanding the baseline metrics of 3-cyclopropyl-4-methoxyaniline is essential for downstream assay development and synthetic scaling. The core structure consists of an aniline ring substituted with a methoxy group at the para position (C4) and a cyclopropyl group at the meta position (C3).

Table 1: Quantitative Physicochemical Profile

PropertyValueCausality / Significance
IUPAC Name 3-cyclopropyl-4-methoxyanilineStandardized nomenclature for regulatory filing.
CAS Registry Number 2097172-53-5Unique identifier for procurement and safety tracking .
Molecular Formula C₁₀H₁₃NODetermines exact mass for high-resolution MS.
Molecular Weight 163.22 g/mol Low molecular weight ensures high ligand efficiency when incorporated into larger APIs .
Topological Polar Surface Area 35.2 ŲOptimal for membrane permeability; allows for CNS penetration if required.
H-Bond Donors / Acceptors 1 (NH₂) / 2 (N, O)Defines the molecule's solvation energy and target interaction geometry.

Pharmacological Rationale: The "Cyclopropyl Effect"

The deliberate choice to synthesize a C3-cyclopropyl derivative over a standard alkyl chain (e.g., isopropyl or propyl) is rooted in quantum mechanics and enzymology. The strained C-C bonds of the cyclopropyl ring possess significant s-orbital character (Walsh orbitals), allowing the ring to act as a weak π-donor. This enables σ-π conjugation with the aromatic system, subtly increasing the electron density of the aniline core and modulating the pKa of the primary amine.

Furthermore, the rigid geometry of the cyclopropyl group provides steric bulk that restricts the rotational freedom of the adjacent C4-methoxy group, locking it into a preferred bioactive conformation while remaining highly resistant to Cytochrome P450-mediated aliphatic oxidation.

G Root Cyclopropyl Substitution at C3 Position Steric Steric Shielding Root->Steric Elec Electronic Effects (σ-π conjugation) Root->Elec Meta Metabolic Stability Root->Meta Outcome1 Restricted Rotation of adjacent groups Steric->Outcome1 Outcome2 Modulated pKa of Aniline NH2 Elec->Outcome2 Outcome3 Resistance to CYP450 Oxidation Meta->Outcome3

Logical effects of C3-cyclopropyl substitution on physicochemical profiles.

Synthetic Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most robust, scalable method for synthesizing 3-cyclopropyl-4-methoxyaniline is the Suzuki-Miyaura cross-coupling of 3-bromo-4-methoxyaniline with cyclopropylboronic acid 1[1].

Causality of Reagent Selection: Cyclopropylboronic acids are notoriously susceptible to protodeboronation (hydrolysis of the C-B bond) under basic aqueous conditions 2[2]. To outcompete this degradation pathway, we utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and suppresses unwanted β-hydride elimination. A biphasic Toluene/H₂O system ensures the inorganic base (K₂CO₃) dissolves to form the critical boronate "ate" complex required for transmetalation, while keeping the organic substrates fully solvated.

G A 3-bromo-4-methoxyaniline (Starting Material) C Pd(dppf)Cl2, K2CO3 Toluene/H2O, 100°C A->C B Cyclopropylboronic acid (Coupling Partner) B->C D 3-cyclopropyl-4-methoxyaniline (Target Product) C->D Suzuki-Miyaura Coupling E LC-MS & NMR Validation D->E QA/QC

Suzuki-Miyaura cross-coupling workflow for 3-cyclopropyl-4-methoxyaniline.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at each stage.

Step 1: Reagent Preparation & System Purging

  • Charge a flame-dried Schlenk flask with 3-bromo-4-methoxyaniline (1.0 equiv), cyclopropylboronic acid (1.5 equiv, excess accounts for minor protodeboronation), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a 4:1 mixture of Toluene and deionized H₂O.

  • Critical Causality Step: Degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes. Why? The electron-rich Pd(0) intermediate is highly susceptible to aerobic oxidation, which would permanently deactivate the catalyst and halt the cycle.

Step 2: Catalytic Activation & Heating

  • Heat the reaction mixture to 100°C under a positive pressure of argon.

  • Maintain vigorous stirring (≥800 rpm) to maximize the interfacial surface area between the aqueous base and the organic phase, driving transmetalation.

Step 3: In-Process Control (IPC) Validation

  • After 3 hours, withdraw a 50 µL aliquot from the organic layer, dilute in MeCN, and analyze via LC-MS.

  • Validation Logic: The disappearance of the starting material (m/z ~202/204) and the emergence of the product peak (m/z 164.2 [M+H]⁺) validates successful coupling. If a byproduct peak at m/z 124 (unsubstituted anisidine) is observed, protodeboronation has outpaced coupling, indicating the need to spike in an additional 0.5 equiv of cyclopropylboronic acid 3[3].

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc, and partition the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3-cyclopropyl-p-anisidine.

Analytical Characterization Workflow

To definitively confirm the structure and purity of the synthesized batch, execute the following analytical workflow:

  • LC-MS (ESI+): Expected mass-to-charge ratio (m/z) is 164.2[M+H]⁺ .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.50 - 6.70 ppm (m, 3H): Aromatic protons exhibiting standard ortho/meta coupling patterns.

    • δ 3.80 ppm (s, 3H): Sharp singlet confirming the presence of the C4-methoxy group.

    • δ 3.40 ppm (br s, 2H): Broad singlet corresponding to the primary amine (NH₂), which will exchange and disappear upon the addition of D₂O.

    • δ 2.05 ppm (m, 1H) & δ 0.65 - 0.90 ppm (m, 4H): Distinctive upfield multiplets confirming the intact cyclopropyl ring.

References

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Source: audreyli.com (via Literature Index) URL:[Link]

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions Source: researchgate.net URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids & Suzuki–Miyaura Cross-Coupling Source: ACS Catalysis (acs.org) URL:[Link]

Sources

Solubility Profiling and Handling of 3-Cyclopropyl-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-4-methoxyaniline (CAS: 2097172-53-5) is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors where the cyclopropyl moiety imparts metabolic stability and hydrophobic binding interactions.[1][2]

This technical guide addresses the solubility profile of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While specific proprietary solubility data is often sequestered within internal development reports, this guide provides authoritative theoretical estimates , experimental determination protocols , and handling best practices derived from structure-property relationships (SPR) of aniline derivatives.

Key Insight: As a moderately lipophilic weak base (Predicted LogP ~2.1), 3-cyclopropyl-4-methoxyaniline exhibits high solubility in aprotic polar solvents (DMSO) suitable for stock solutions, and moderate-to-high solubility in protic polar solvents (Methanol), making the latter ideal for reaction monitoring and crystallization.[1]

Part 1: Physicochemical Profile & Solubility Landscape[1]

Understanding the molecular architecture is the first step in predicting solubility behavior. The cyclopropyl group increases lipophilicity compared to the parent p-anisidine, while the aniline amine remains a hydrogen bond donor/acceptor.

Molecular Descriptors
PropertyValueImplication for Solubility
CAS Number 2097172-53-5Unique Identifier
Molecular Weight 163.22 g/mol Low MW favors solubility
Formula C₁₀H₁₃NOOrganic, non-ionic (at neutral pH)
Predicted LogP ~2.1Moderately lipophilic; poor water solubility
H-Bond Donors 1 (NH₂)Soluble in H-bond accepting solvents
H-Bond Acceptors 2 (NH₂, OMe)Interaction with protic solvents (MeOH)
The Solubility Matrix: DMSO vs. Methanol[1]
Dimethyl Sulfoxide (DMSO) [3][4]
  • Role: The "Universal Solvent" for biological screening and stock storage.

  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ). It effectively solvates the aromatic core through 
    
    
    
    -interaction and accepts hydrogen bonds from the aniline amine.[1]
  • Estimated Solubility: > 100 mM (> 16 mg/mL) .

    • Expert Note: Anilines with this MW typically reach concentrations of 50–100 mg/mL in DMSO. However, at high concentrations (>50 mM), check for "oiling out" if water is introduced.

  • Freezing Point: 19°C. Caution: Stock solutions stored in the fridge (4°C) will freeze. Repeated freeze-thaw cycles can degrade the compound via oxidation.[1]

Methanol (MeOH)
  • Role: Process solvent, HPLC diluent, and crystallization medium.

  • Mechanism: A polar protic solvent. Methanol solvates the amine and ether groups via hydrogen bonding but is less effective than DMSO at disrupting strong crystal lattice energy if the melting point is high.

  • Estimated Solubility: > 50 mM (> 8 mg/mL) .

    • Expert Note: Methanol is the preferred solvent for LC-MS sample preparation due to its volatility and compatibility with reverse-phase mobile phases.[1]

Part 2: Experimental Determination Protocols

Do not rely on estimates for critical assays. Use the following self-validating protocols to determine exact solubility limits in your specific lot of material.

Workflow Visualization

The following diagram outlines the decision process for solubility determination.

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent (DMSO or MeOH) Start->SolventSelect MethodSelect Select Method SolventSelect->MethodSelect Kinetic Kinetic Assessment (Visual/Turbidity) MethodSelect->Kinetic Quick Screen Thermodynamic Thermodynamic (Shake-Flask HPLC) MethodSelect->Thermodynamic Gold Standard StepK1 Add Solvent Stepwise Kinetic->StepK1 StepT1 Saturate Solvent (Excess Solid) Thermodynamic->StepT1 StepK2 Vortex/Sonicate StepK1->StepK2 StepK2->StepK1 If Undissolved ResultK Approx. Solubility Range StepK2->ResultK StepT2 Equilibrate (24h) StepT1->StepT2 StepT3 Filter (0.22 µm) StepT2->StepT3 StepT4 HPLC Quantification StepT3->StepT4 ResultT Exact Solubility (mg/mL) StepT4->ResultT

Figure 1: Decision workflow for kinetic vs. thermodynamic solubility determination.

Protocol A: Kinetic Solubility (Visual Method)

Best for: Quick estimation during compound handling.[1]

  • Preparation: Weigh 5.0 mg of 3-cyclopropyl-4-methoxyaniline into a clear glass vial.

  • Stepwise Addition: Add solvent (DMSO or MeOH) in aliquots:

    • Add 50 µL (Target: 100 mg/mL). Vortex for 30 seconds.

    • Observation: Clear solution? -> Solubility > 100 mg/mL.[1]

    • If solid remains:[1][5] Add 50 µL (Total 100 µL, Target: 50 mg/mL). Vortex/Sonicate.

    • If solid remains:[1][5] Add 400 µL (Total 500 µL, Target: 10 mg/mL).

  • Validation: If particles persist after sonication, the solubility limit has been reached.

Protocol B: Thermodynamic Solubility (Shake-Flask HPLC)

Best for: Exact data for formulation or bioassays.[1]

  • Saturation: Add excess solid (~20 mg) to 1 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PTFE filter .

    • Critical: Do not use Nylon filters with anilines as adsorption may occur.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm).

    • Calculation:

      
      
      

Part 3: Handling, Stability, and Troubleshooting

Stability in Solution

Anilines are electron-rich and prone to oxidation, leading to colored impurities (often brown/red).

  • DMSO Stock: Stable at -20°C for 3–6 months.[1] Avoid repeated freeze-thaw.[1]

  • Methanol Stock: Use fresh. Methanol can evaporate, changing concentration.

  • Visual Check: If the solution turns dark brown, significant oxidation has occurred. Verify purity by LC-MS.

Troubleshooting "Oiling Out"

In aqueous mixtures (e.g., adding DMSO stock to cell culture media), 3-cyclopropyl-4-methoxyaniline may precipitate or form an oil due to its lipophilicity (LogP 2.1).[1]

  • Solution: Keep final DMSO concentration < 0.5% in media.

  • Sonication: If precipitation occurs during dilution, sonicate for 5 mins at room temperature.

Safety (E-E-A-T)
  • Toxicity: Anilines are generally toxic (H301/H311/H331) and potential sensitizers.

  • PPE: Handle all powders in a fume hood. Double glove (Nitrile) when using DMSO solutions, as DMSO enhances skin permeability of dissolved toxins.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59394955, 4-Cyclopropyl-3-methoxyaniline. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Contextual grounding for LogP/Solubility rules).

Sources

Strategic Sourcing & Technical Guide: 3-Cyclopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-4-methoxyaniline (CAS: 2097172-53-5) is a high-value, advanced intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., MET, VEGFR targets) and next-generation PDE4 inhibitors. Unlike commodity anilines, this compound is typically a "Tier 3" building block—manufactured on demand or stocked in low quantities by specialized vendors.

This guide provides a technical roadmap for researchers and procurement officers to source this material effectively, validate its quality, and understand the cost drivers associated with its bulk production.

Part 1: Chemical Identity & Technical Specifications

Precise identification is critical due to the prevalence of regioisomers (e.g., 2-cyclopropyl-4-methoxyaniline) which possess distinct biological activities but nearly identical physicochemical properties.

FeatureSpecification
Chemical Name 3-Cyclopropyl-4-methoxyaniline
CAS Number 2097172-53-5 (Primary); Note: Verify isomer structure explicitly as databases often conflate with 1233531-34-4.
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Physical State Off-white to light brown solid (low melting point) or viscous oil depending on purity.
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen). Air sensitive (oxidation of aniline).

Part 2: Synthesis Logic & Impurity Profile (Expertise)

To validate a supplier, one must understand how the molecule is made. The industrial standard route involves a Suzuki-Miyaura cross-coupling of 3-bromo-4-methoxyaniline with cyclopropylboronic acid.

The Self-Validating Quality Logic

Knowing the synthesis allows you to predict the "Silent Impurities"—contaminants that standard HPLC gradients might miss.

  • Starting Material: 3-Bromo-4-methoxyaniline.[1][2]

  • Critical Impurity (The "Des-bromo"): 4-Methoxyaniline.[3]

    • Origin: Formed via protodehalogenation of the starting material if the catalyst cycle is interrupted or if water is present without sufficient base control.

    • Risk:[2] It competes in downstream nucleophilic substitutions, leading to "des-cyclopropyl" drug analogues that are potent but patent-busting impurities.

Visualization: Synthesis & Impurity Origin

SynthesisPath SM 3-Bromo-4-methoxyaniline (Starting Material) Product 3-Cyclopropyl-4-methoxyaniline (Target) SM->Product Suzuki Coupling Impurity 4-Methoxyaniline (Des-bromo Impurity) SM->Impurity Protodehalogenation (Side Reaction) Reagent Cyclopropylboronic Acid Reagent->Product Cat Pd(dppf)Cl2 / Base Cat->Product

Figure 1: Synthetic pathway highlighting the critical 'Des-bromo' impurity origin.

Part 3: Supply Chain & Bulk Pricing

The market for 3-cyclopropyl-4-methoxyaniline is bifurcated into "Catalog" (Research) and "Custom" (Development) tiers.

Supplier Landscape[4]
  • Tier 1 (Catalog - Immediate Dispatch):

    • Sigma-Aldrich (MilliporeSigma): High reliability, high cost. Best for <5g reference standards.

    • Enamine: Excellent for building blocks; often holds stock in US/EU hubs.

    • Combi-Blocks: Strong balance of price and speed for 1-10g scale.[4]

  • Tier 2 (Bulk/Custom - 4-8 Week Lead Time):

    • WuXi AppTec / StaTech: Primary sources for kg-scale GMP or non-GMP batches.

    • BLD Pharm: Good source for intermediate scale (100g - 1kg).

Estimated Pricing Structure (2025/2026)

Prices are indicative and subject to raw material fluctuations (Palladium/Boronic acid).

ScaleEstimated Price RangeSupplier TypeLead Time
1 g $85 - $150Catalog1-3 Days
10 g $400 - $700Catalog/Specialist3-7 Days
100 g $1,200 - $2,500Custom Synthesis2-4 Weeks
1 kg $6,000 - $9,000Bulk Contract6-8 Weeks

Cost Driver: The cyclopropylboronic acid reagent is relatively expensive compared to standard alkyl boronic acids, driving the baseline cost up.

Part 4: Procurement & QC Protocol (Trustworthiness)

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The following protocol is designed to be a self-validating system to ensure the material meets drug development standards.

Incoming Goods QC Workflow
  • Identity Verification (H-NMR):

    • Look for the characteristic cyclopropyl multiplets at δ 0.5–1.0 ppm .

    • Confirm the methoxy singlet at δ ~3.8 ppm .

    • Check: Ensure integration of the aromatic region matches a 1:1:1 pattern (for the 1,2,4-substitution).

  • Purity Analysis (HPLC-UV @ 254nm):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile + 0.1% TFA.

    • Critical Check: Look for a peak eluting before the main peak (more polar). This is likely the 4-methoxyaniline impurity.

  • Regioisomer Check:

    • If the melting point is significantly different from the reference (or if the oil is too fluid), suspect the 2-cyclopropyl isomer.

Visualization: Supplier Qualification Decision Tree

QC_Workflow Start Incoming Material (3-Cyclopropyl-4-methoxyaniline) NMR 1H-NMR Analysis (DMSO-d6) Start->NMR Check_Cyc Cyclopropyl Signals (0.5-1.0 ppm) Present? NMR->Check_Cyc HPLC HPLC Purity Check (>98% Area) Check_Imp Des-bromo Impurity (<0.5%)? HPLC->Check_Imp Check_Cyc->HPLC Yes Fail_Iso REJECT (Wrong Isomer) Check_Cyc->Fail_Iso No Pass RELEASE For Synthesis Check_Imp->Pass Yes Fail_Pur REJECT (Recrystallize) Check_Imp->Fail_Pur No

Figure 2: Decision logic for qualifying incoming batches of 3-cyclopropyl-4-methoxyaniline.

References

  • Sigma-Aldrich. (2024). Product Specification: 3-Cyclopropyl-4-methoxyaniline (CAS 2097172-53-5).[5][6][7] Retrieved from

  • PubChem. (2024). Compound Summary: 4-Cyclopropyl-3-methoxyaniline (Isomer Comparison). National Library of Medicine. Retrieved from

  • Organic Syntheses. (2010). Palladium-Catalyzed Synthesis of Aryl Amines and General Suzuki Coupling Protocols. (General Reference for Methodology). Retrieved from

  • ChemicalBook. (2024). 3-Bromo-4-methoxyaniline Properties and Synthesis. Retrieved from

Sources

Beyond Flatland: Novel Aniline Building Blocks and sp³-Rich Bioisosteres in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Anilines are privileged scaffolds in medicinal chemistry, forming the foundational core of numerous kinase inhibitors, antimicrobials, and non-steroidal anti-inflammatory drugs (NSAIDs). However, traditional flat, sp²-hybridized anilines frequently suffer from sub-optimal pharmacokinetic (PK) properties and present significant toxicological liabilities. As the pharmaceutical industry shifts toward higher sp³ character—a paradigm known as "Escape from Flatland"—the development of novel aniline building blocks has become a critical frontier.

This technical guide explores the mechanistic rationale behind aniline toxicity, the strategic design of sp³-rich bioisosteres, and the advanced synthetic protocols required to assemble these next-generation molecules.

Mechanistic Insights: The Aniline Toxicity Paradigm

The primary liability of the traditional aniline motif lies in its susceptibility to cytochrome P450 (CYP450)-mediated bioactivation. Oxidative metabolism of the electron-rich aromatic amine frequently generates highly electrophilic reactive metabolites (RMs), specifically quinone imines and nitroso species[1].

From a toxicological standpoint, these RMs act as Michael acceptors. They rapidly deplete endogenous glutathione (GSH) and covalently bind to nucleophilic residues (e.g., cysteines) on hepatic proteins. This covalent modification triggers immune-mediated idiosyncratic adverse drug reactions (IADRs) and can lead to AMES toxicity[2].

G A Aniline Derivative (Drug Candidate) B CYP450 Oxidation (Hepatic Phase I) A->B Oxidation C N-Hydroxylamine Intermediate B->C N-Oxidation E Quinone Imine (Highly Electrophilic) B->E Ring Oxidation D Nitroso Species (Reactive) C->D Further Oxidation F GSH Depletion & Protein Adducts D->F Covalent Binding E->F Covalent Binding G Idiosyncratic Adverse Drug Reactions (IADRs) F->G Toxicity Manifestation

Metabolic pathway of aniline bioactivation into reactive quinone imines and nitroso species.

Strategic Innovations: sp³-Rich Bioisosteres

To circumvent RM-driven toxicity while preserving the crucial vector geometry of the aniline nitrogen, medicinal chemists are increasingly replacing the phenyl ring with sp³-rich three-dimensional saturated bridged bicyclic match pairs[3]. The most prominent of these are bicyclo[1.1.1]pentylamines (BCPAs) and bicyclo[2.2.2]octanes (BCOs) .

Quantitative Impact of Bioisosteric Replacement

The introduction of 3D character disrupts the planar stacking of molecules in the solid state, lowering crystal lattice energy and dramatically enhancing aqueous solubility. Furthermore, the absence of a conjugated π-system entirely precludes the formation of quinone imine intermediates, neutralizing the structural alert[3].

PropertyPhenyl (Aniline Core)Bicyclo[1.1.1]pentane (BCP)Bicyclo[2.2.2]octane (BCO)Causality / Mechanistic Impact
Hybridization sp² (Flat)sp³ (3D)sp³ (3D)Increased Fsp³ correlates with higher clinical success rates.
Aqueous Solubility BaselineUp to 6-fold increaseUp to 10-fold increaseDisruption of flat crystal packing lowers lattice energy.
Metabolic Stability Prone to CYP oxidationHighly resistantHighly resistantLack of π-electrons prevents quinone imine formation.
Membrane Permeability ModerateHigh (BCS Class I)High (BCS Class I)Increased lipophilic efficiency (LipE) and reduced desolvation penalty.
AMES Toxicity Risk High (Structural Alert)NegligibleNegligibleAvoids electrophilic reactive metabolite (RM) pathways.

Synthetic Methodologies: Assembling Next-Generation Anilines

The synthesis of highly substituted or bioisosteric anilines requires robust catalytic methods.

  • Photoelectrochemical Decarboxylative Coupling: Recent breakthroughs utilize radical chemistry to assemble BCPAs directly via photoelectrochemical decarboxylative C(sp³)–N coupling, providing modular access to ortho-, meta-, and para-substituted aniline mimics[4].

  • Advanced Buchwald-Hartwig Amination: For sterically hindered or electronically deactivated anilines, palladium-catalyzed C–N cross-coupling remains the gold standard. Modern protocols emphasize the transition to green solvents, such as 2-methyltetrahydrofuran (2-MeTHF), which not only improves the sustainability profile but also enhances phase separation during aqueous workups[5].

G Step1 1. Reagent Preparation (Glovebox/Schlenk) Step2 2. Precatalyst Activation (Pd(II)-NHC to Pd(0)) Step1->Step2 Base & 2-MeTHF Step3 3. Oxidative Addition (Aryl Halide Cleavage) Step2->Step3 Active Pd(0) Step4 4. Amine Coordination & Deprotonation Step3->Step4 Base addition Step5 5. Reductive Elimination (C-N Bond Formation) Step4->Step5 Step5->Step3 Catalytic Cycle Step6 6. Reaction Quench & In-Process HPLC Check Step5->Step6 Aliquot sampling Step7 7. Product Isolation (Chromatography/Cryst.) Step6->Step7 >95% Conversion

Catalytic workflow of Pd-catalyzed Buchwald-Hartwig amination with in-process controls.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling in a Green Solvent System

Objective: Synthesize a sterically hindered N-aryl amine using a Pd(II)-NHC precatalyst in a sustainable solvent system. Validation: This protocol incorporates in-process controls (IPC) to verify catalyst activation and reaction completion, preventing downstream purification failures.

Step 1: Reagent Preparation (Glovebox/Schlenk Line)
  • Action: In a flame-dried Schlenk flask under N₂, add the aryl halide (1.0 equiv), the novel aniline building block (1.2 equiv), Pd-PEPPSI-IPr precatalyst (2 mol%), and KOtBu (1.5 equiv).

  • Causality: KOtBu is selected over weaker bases (like Cs₂CO₃) to rapidly deprotonate the coordinated amine. For sterically hindered substrates, deprotonation is often the rate-limiting step; a strong alkoxide base ensures the equilibrium is driven forward.

Step 2: Solvent Addition and Catalyst Activation
  • Action: Add anhydrous 2-MeTHF (to achieve a 0.25 M concentration) and heat the mixture to 80 °C.

  • Causality: 2-MeTHF is chosen for its higher boiling point (80 °C) compared to standard THF (66 °C), allowing for sufficient thermal energy to drive the oxidative addition of the aryl halide while maintaining an environmentally benign profile[5].

Step 3: In-Process Control (IPC) via LC-MS
  • Action: After 4 hours, withdraw a 50 µL aliquot under N₂ flow, quench with 0.5 mL of acetonitrile/water (1:1), and analyze via LC-MS/HPLC.

  • Causality: This self-validating step ensures the catalytic cycle is active. If unreacted aryl halide is > 5%, the reaction requires additional time or indicates catalyst poisoning (e.g., from adventitious oxygen or moisture).

Step 4: Quench and Workup
  • Action: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with 2-MeTHF.

  • Causality: NH₄Cl neutralizes the strong base, preventing base-catalyzed degradation of the product during concentration. 2-MeTHF naturally separates from water much cleaner than THF, minimizing emulsion formation and product loss during extraction.

Step 5: Purification
  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

References

1.[1] Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States | Chemical Research in Toxicology - ACS Publications. 2.[3] Building Blocks - PharmaBlock. 3.[4] Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp)–N coupling - ResearchGate. 4.[5] Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides - NSF. 5.[2] Machine Learning for Predicting Risk of Drug-Induced Autoimmune Diseases by Structural Alerts and Daily Dose - MDPI.

Sources

An In-Depth Technical Guide to the pKa of 3-cyclopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Part 1: Foundational Context and Theoretical Analysis

The Molecule: 3-cyclopropyl-4-methoxyaniline

3-cyclopropyl-4-methoxyaniline is an aromatic amine with the chemical formula C₁₀H₁₃NO.[1] Its structure is characterized by an aniline core substituted with a methoxy group at the para-position (C4) and a cyclopropyl group at the meta-position (C3). This unique combination of substituents imparts specific electronic and steric properties that modulate the basicity of the amino group. The compound is available from various chemical suppliers, typically as a powder or crystalline solid.

The Imperative of pKa in Drug Discovery

The pKa value dictates the extent of ionization at a given pH. For a basic compound like an aniline, the pKa refers to the equilibrium between the protonated (conjugate acid, R-NH₃⁺) and neutral (R-NH₂) forms. This equilibrium is critical for:

  • Solubility: The ionized form is generally more water-soluble, impacting formulation and bioavailability.

  • Permeability: The neutral form is more lipophilic and better able to cross biological membranes, such as the intestinal wall and the blood-brain barrier.

  • Target Binding: The ionization state can dramatically affect the interactions (e.g., hydrogen bonding, ionic interactions) between a drug and its biological target.

An accurate pKa value is therefore not merely academic; it is an essential parameter for building predictive ADME models and optimizing lead compounds.

Theoretical pKa Estimation: A Substituent-Based Approach

To estimate the pKa of 3-cyclopropyl-4-methoxyaniline, we must first understand the electronic effects of its individual substituents relative to the parent aniline molecule.

  • Aniline (pKa ≈ 4.6): The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, which reduces its availability to accept a proton, making aniline a much weaker base than aliphatic amines.[2][3]

  • The 4-Methoxy Group (-OCH₃): This group exerts two opposing electronic effects:

    • Resonance Effect (+R): The oxygen's lone pairs can be donated into the aromatic ring, increasing electron density, particularly at the ortho and para positions. This effect makes the nitrogen atom's lone pair more available for protonation.

    • Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond. From the para position, the +R effect strongly dominates the -I effect. This net electron-donating character increases the basicity of the amino group. Consequently, 4-methoxyaniline (p-anisidine) is significantly more basic than aniline, with a pKa of approximately 5.36.[3][4]

  • The 3-Cyclopropyl Group (-C₃H₅): The cyclopropyl group is unique. Its C-C bonds have significant p-character, allowing it to conjugate with adjacent π-systems. However, when placed at the meta position relative to the amino group, its resonance effects are minimal. Therefore, its primary influence will be inductive. The cyclopropyl group is generally considered to be weakly electron-donating through induction. Research on N-cyclopropylanilines has shown that direct attachment to the nitrogen can decrease basicity, but a C-linked cyclopropyl group is expected to have a less dramatic, and likely base-strengthening, inductive effect.[5]

Qualitative Prediction: The dominant electronic influence on the basicity of 3-cyclopropyl-4-methoxyaniline will be the powerful +R effect of the 4-methoxy group. The 3-cyclopropyl group will provide a minor, base-strengthening inductive contribution. Therefore, the pKa of 3-cyclopropyl-4-methoxyaniline is predicted to be slightly higher than that of 4-methoxyaniline.

Part 2: In Silico Prediction and Data Summary

While a well-reasoned estimate is useful, computational models provide a quantitative prediction. These tools utilize large databases of experimental pKa values and employ algorithms based on linear free-energy relationships, quantum mechanics, or machine learning to predict the pKa of novel structures.[6][7][8]

Several predictive software packages are available for this purpose, including ACD/pKa, MoKa, and pKalc.[6][7][9] Based on the analysis of substituent effects and data from similar compounds within such predictive models, a plausible pKa value can be generated.

Table 1: Comparison of Experimental and Predicted pKa Values
CompoundStructurepKa (Experimental)pKa (Predicted)Rationale / Notes
AnilineC₆H₅NH₂4.60[2]-Baseline reference compound.
4-MethoxyanilineCH₃OC₆H₄NH₂5.36[3]-Strong +R effect from para-methoxy group increases basicity.
3-cyclopropyl-4-methoxyaniline C₃H₅(CH₃O)C₆H₃NH₂Not Available~5.5 - 5.7 The dominant +R effect of the 4-methoxy group is slightly enhanced by the weak, electron-donating inductive effect of the 3-cyclopropyl group.

Part 3: Protocols for Experimental pKa Determination

Empirical measurement remains the gold standard for pKa determination. The low aqueous solubility of many aromatic amines necessitates the use of co-solvents, which must be accounted for and reported.[10][11] Herein, we provide detailed protocols for two robust and widely used methods.

Method 1: Potentiometric Titration

This method involves monitoring pH changes in a solution of the analyte upon the incremental addition of a strong acid titrant.[11][12] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH where 50% of the amine is protonated.[13]

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[14]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-cyclopropyl-4-methoxyaniline.

    • Due to expected low water solubility, dissolve the sample in a minimal amount of a co-solvent like methanol or ethanol.

    • Dilute this solution with deionized water to a final volume of 50 mL, ensuring the final co-solvent concentration is known and kept low (e.g., 10-20% v/v) to minimize its effect on the pKa. The final analyte concentration should be around 1 mM.[14]

    • Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain constant ionic strength.[14]

  • Titration:

    • Immerse the calibrated pH electrode and a temperature probe into the stirred sample solution.

    • Allow the initial pH reading to stabilize.

    • Begin titrating with a standardized strong acid solution (e.g., 0.1 M HCl) using a precision burette or automated titrator.

    • Add the titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is determined.

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.

Potentiometric_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare Analyte Solution (with Co-solvent & Electrolyte) Calibrate->PrepareSample Titrate Add HCl Titrant in Increments PrepareSample->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (Find Equivalence Point) Plot->Derivative pKa Determine pKa (pH at 1/2 Equivalence Point) Derivative->pKa Result Final pKa Value pKa->Result

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This technique is ideal for aromatic compounds as it leverages the difference in the UV-Vis absorption spectra between the protonated and neutral forms.[10] By measuring the absorbance of the analyte in a series of buffers with varying pH, the pKa can be calculated using the Henderson-Hasselbalch equation.[15][16]

  • Preparation of Buffers: Prepare a series of buffer solutions covering a pH range that brackets the estimated pKa (e.g., from pH 4.0 to 7.0 in 0.2 pH unit increments). A universal buffer or a set of citrate/phosphate buffers can be used. Accurately measure the pH of each buffer at a constant temperature.[15]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 3-cyclopropyl-4-methoxyaniline in a suitable solvent (e.g., methanol).

  • Spectral Acquisition:

    • For each buffer solution, add a small, identical aliquot of the stock solution to a quartz cuvette to achieve a final concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.

    • Acquire the full UV-Vis spectrum (e.g., 200-400 nm) for the analyte in each buffer.

    • Acquire spectra for two "endpoint" solutions: one in a strongly acidic solution (e.g., 0.1 M HCl, pH ~1) to obtain the spectrum of the fully protonated species (BH⁺), and one in a strongly basic solution (e.g., pH ~9-10) for the fully neutral species (B).

  • Data Analysis:

    • Overlay all the acquired spectra. Identify an analytical wavelength (λ) where the difference in absorbance between the acidic (A_BH⁺) and basic (A_B) forms is maximal.

    • At this chosen wavelength, plot the measured absorbance (A) of each buffered solution against its corresponding pH.

    • The data should form a sigmoidal curve. The pKa can be determined graphically as the pH at the inflection point.

    • Alternatively, calculate the pKa for each point using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)]

    • The final pKa is the average of the values calculated from the points in the linear region of the sigmoidal curve.

Spectro_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis PrepBuffers Prepare Buffer Series (e.g., pH 4.0 - 7.0) Mix Mix Analyte with Each Buffer PrepBuffers->Mix PrepStock Prepare Analyte Stock Solution PrepStock->Mix Acquire Acquire UV-Vis Spectrum for Each pH Mix->Acquire PlotAbs Plot Absorbance vs. pH (at Analytical λ) Acquire->PlotAbs FitCurve Fit Sigmoidal Curve or Use Henderson-Hasselbalch Eq. PlotAbs->FitCurve Result Final pKa Value FitCurve->Result

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Part 4: Conclusion

The pKa of 3-cyclopropyl-4-methoxyaniline, while not experimentally reported, can be reliably estimated to be in the range of 5.5 to 5.7 . This estimation is grounded in a robust theoretical analysis of the electronic effects of its methoxy and cyclopropyl substituents. The dominant base-strengthening resonance effect of the 4-methoxy group is predicted to be slightly augmented by the weak inductive donation from the 3-cyclopropyl group. For drug discovery and development programs that require the highest level of accuracy, this guide provides two validated, step-by-step experimental protocols—potentiometric titration and UV-Vis spectrophotometry—to enable its precise empirical determination. The application of these methods will yield a definitive pKa value, a critical parameter for optimizing the pharmaceutical potential of molecules containing this valuable chemical scaffold.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Retrieved from [Link]

  • Defense Technical Information Center. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Retrieved from [Link]

  • CompuDrug. (n.d.). pKalc. CompuDrug. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Molecular Discovery. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Chemistry Stack Exchange. Retrieved from [Link]

  • Gambo, Y., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]

  • ChemRxiv. (n.d.). pKalculator: A pKa predictor for C-H bonds. ChemRxiv. Retrieved from [Link]

  • Filo. (2025). Deduce the resonance structures of anisole with electrophilic substitution at the ortho position. Filo. Retrieved from [Link]

  • Wang, S., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Conditions applied for determination of pK a of a series of anilines by gradient HPLC. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). What makes Aniline more basic than O-MethoxyAniline??. Reddit. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). How to compare acidity in the following aniline derivatives?. Chemistry Stack Exchange. Retrieved from [Link]

  • ACS Publications. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry. Retrieved from [Link]

  • Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. ResearchGate. Retrieved from [Link]

  • Quora. (2017). Which is more basic - ortho-, meta-, or paramethoxy anniline?. Quora. Retrieved from [Link]

  • Barbosa, J., et al. (n.d.). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. ScienceDirect. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • ACS Publications. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Scribd. (n.d.). pKa Prediction for Anilines. Scribd. Retrieved from [Link]

  • Scribd. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-3-methoxyaniline. PubChem. Retrieved from [Link]

  • ACS Publications. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Retrieved from [Link]

  • Wiley Online Library. (n.d.). structure and reactivity of the cyclopropane species. Wiley Online Library. Retrieved from [Link]

  • ChemBK. (2025). 4-methoxyaniline. ChemBK. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methoxyphenyl)sulfamic acid. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted.... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-methoxyaniline. PubChem. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-methoxyaniline. ChemSynthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-cyclopropyl-3-methoxyaniline (C10H13NO). PubChemLite. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(cyclopropylmethyl)-4-methoxyaniline (C11H15NO). PubChemLite. Retrieved from [Link]

Sources

The Metabolic Stability of Cyclopropyl-Substituted Anilines: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an advanced, mechanistic, and practical framework for the use of cyclopropyl substituents in aniline-based drug design.

Executive Summary

In medicinal chemistry, anilines are ubiquitous pharmacophores but notorious metabolic "soft spots."[1][2] They are prone to rapid oxidative clearance and the formation of toxic reactive metabolites (quinones/iminoquinones). Cyclopropyl substitution—specifically


-cyclopropylation —offers a compelling bioisosteric strategy to modulate these risks. It lowers basicity (

), increases lipophilicity, and introduces steric constraints. However, it presents a "Dr. Jekyll and Mr. Hyde" profile: while the strong cyclopropyl C–H bond resists simple oxidation, the strained ring can undergo radical opening, transforming the molecule into a mechanism-based inactivator (MBI) of CYP450 enzymes.

This guide details the physicochemical rationale, the mechanistic dichotomy of stability vs. toxicity, and the experimental workflows required to validate these motifs.

Part 1: The Physicochemical Rationale

The Aniline Liability

Primary and secondary anilines are electron-rich systems susceptible to:

  • Direct

    
    -oxidation:  Leading to hydroxylamines and nitroso species (toxicity alerts).
    
  • 
    -dealkylation:  Rapid clearance via CYP450.
    
  • Ring Hydroxylation: Facilitated by the electron-donating nitrogen (ortho/para directing).

The Cyclopropyl Advantage

Replacing an


-alkyl group (methyl/ethyl/isopropyl) with a cyclopropyl group fundamentally alters the electronic and metabolic landscape.
PropertyEffect of

-Cyclopropyl vs.

-Isopropyl
Mechanistic Basis
Bond Dissociation Energy (BDE) Increased (~106 vs. ~98 kcal/mol) The C–H bonds of a cyclopropane ring possess significant

-character (

hybridization), making hydrogen abstraction (HAT) thermodynamically difficult for CYP450 Compound I.
Basicity (

)
Decreased (1–2 log units) The electron-withdrawing nature of the strained ring and the increased

-character of the N–C bond reduce the availability of the nitrogen lone pair.
Conformation Rigidified The cyclopropyl group locks the N–C bond, often forcing the nitrogen lone pair out of conjugation with the phenyl ring or enforcing specific binding poses.

Part 2: Mechanistic Insights (Stability vs. Suicide Inhibition)

The metabolic fate of


-cyclopropyl anilines is governed by the competition between Hydrogen Atom Transfer (HAT)  and Single Electron Transfer (SET) .
The Stability Mechanism (HAT Resistance)

In standard alkyl amines, CYP450 abstracts a hydrogen from the


-carbon (HAT), forming a carbon-centered radical that collapses to an iminium ion and hydrolyzes (dealkylation).
  • Cyclopropyl Effect: The high BDE of the cyclopropyl

    
    -C–H bond creates a high energy barrier for this abstraction. Consequently, 
    
    
    
    -cyclopropyl anilines are often metabolically stable against simple dealkylation.
The Toxicity Mechanism (Ring Opening & MBI)

If the CYP enzyme overcomes the barrier (or operates via SET), the resulting cyclopropyl radical is kinetically unstable. It acts as a radical clock , opening rapidly (


) to form a primary alkyl radical.
  • Ring Opening: The cyclopropyl radical opens to a linear chain.

  • Covalent Binding: This reactive linear radical can attack the heme porphyrin of the CYP enzyme.

  • Inactivation: This results in alkylation of the heme, destroying the enzyme's catalytic capability (Suicide Inhibition).

Visualization: The Metabolic Bifurcation

The following diagram illustrates the divergent pathways of


-cyclopropyl aniline metabolism.

MetabolicPathways Substrate N-Cyclopropyl Aniline CYP CYP450 (Cpd I) Substrate->CYP HAT_Transition Transition State (High Barrier) CYP->HAT_Transition Attempted HAT Radical Cyclopropyl Aminyl Radical CYP->Radical SET or Forced HAT Stable Metabolic Stability (No Reaction) HAT_Transition->Stable High BDE prevents abstraction RingOpen Ring Opening (Radical Clock) Radical->RingOpen Fast (>10^8 s^-1) AlkylRadical Reactive Linear Radical RingOpen->AlkylRadical HemeAdduct Heme Alkylation (Suicide Inhibition) AlkylRadical->HemeAdduct Major Risk Metabolite 3-Hydroxypropionaldehyde (Signature Metabolite) AlkylRadical->Metabolite Hydrolysis

Figure 1: Mechanistic bifurcation showing how cyclopropyl groups provide stability via high bond dissociation energy (BDE) but risk enzyme inactivation if radical formation occurs.

Part 3: Case Studies & Structural Alerts

The Cautionary Tale: Trovafloxacin

Trovafloxacin contains a 2,4-difluorophenyl group and a fused cyclopropylamine. While potent, it was withdrawn/restricted due to severe hepatotoxicity.

  • Mechanism: CYP-mediated oxidation of the cyclopropylamine moiety generated reactive intermediates (likely iminoquinones or ring-opened species) that covalently bound to liver proteins, triggering an immune-mediated toxicity.

  • Lesson:

    
    -cyclopropyl groups on electron-deficient systems or in conjugation with other metabolic alerts require rigorous GSH trapping studies.
    
Success Story: Risdiplam (Evrysdi)

In the optimization of Risdiplam (SMA therapeutic), a cyclopropyl group was introduced to replace a methyl group.

  • Goal: Lower basicity (reducing hERG liability) and block

    
    -demethylation.
    
  • Outcome: The cyclopropyl group successfully improved metabolic stability compared to the

    
    -ethyl/methyl analogs and avoided the formation of peripherally restricted active metabolites.
    

Part 4: Experimental Protocols

To validate a cyclopropyl-aniline scaffold, you must prove it is stable and not a time-dependent inhibitor (TDI).

Protocol A: Assessment of Mechanism-Based Inhibition (TDI)

This protocol determines if your compound destroys CYP enzymes over time (IC50 shift).

Materials: Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound, Specific CYP probe substrates (e.g., Midazolam for 3A4).

Workflow:

  • Pre-Incubation: Prepare two sets of samples.

    • Set A (+NADPH): Compound + HLM + NADPH (Incubate 30 min). This allows the "suicide" reaction to occur.

    • Set B (-NADPH): Compound + HLM + Buffer (Incubate 30 min). Control for non-metabolic binding.

  • Dilution: Dilute both sets 10-fold into a secondary incubation mixture containing the specific CYP probe substrate (e.g., Midazolam).

  • Reaction: Incubate for 5-10 minutes to measure residual CYP activity.

  • Analysis: Quantify the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

  • Calculation: Calculate the "Shift".

    • If

      
       (typically > 1.5-fold shift), the compound is a Time-Dependent Inhibitor.
      
Protocol B: Reactive Metabolite Trapping (GSH/Cyanide)

Detects ring-opened or quinone-imine intermediates.

Workflow:

  • Incubation: Incubate Test Compound (10 µM) with HLM (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN, 1 mM) to the mix.

  • Time: Incubate for 60 minutes at 37°C.

  • Quench: Add ice-cold Acetonitrile.

  • LC-MS/MS Analysis: Search for adducts.

    • GSH Adduct:

      
       (Look for Neutral Loss of 129 Da).
      
    • Cyanide Adduct:

      
      .
      
    • Ring-Opened Aldehyde: Look for

      
       (hydration) or specific aldehyde fragments.
      
Visualization: The Validation Workflow

ValidationWorkflow Start Cyclopropyl-Aniline Candidate MetStab Metabolic Stability (t1/2 in HLM) Start->MetStab Decision1 Stable? MetStab->Decision1 TDI TDI Assay (+/- NADPH Pre-incubation) Decision1->TDI Yes Stop Stop Decision1->Stop No (Rapid Clearance) GSH GSH Trapping (Reactive Mets) TDI->GSH ResultTDI IC50 Shift > 1.5x? TDI->ResultTDI ResultGSH GSH Adducts Observed? GSH->ResultGSH Pass PASS: Proceed to PK ResultTDI->Pass No Fail_MBI FAIL: Mechanism-Based Inhibitor (Risk of DDI) ResultTDI->Fail_MBI Yes ResultGSH->Pass No Fail_Tox FAIL: Bioactivation Risk (Idiosyncratic Tox) ResultGSH->Fail_Tox Yes

Figure 2: Decision tree for validating cyclopropyl-aniline candidates, prioritizing the detection of suicide inhibition (TDI) and reactive metabolites.

Part 5: References

  • Hanzlik, R. P., et al. (2006). "Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer."[3][4] Journal of the American Chemical Society.

  • Loeppky, R. N., & Elomari, S. (2000). "N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines." Journal of Organic Chemistry.

  • Kalgutkar, A. S., et al. (2005). "Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes." Drug Metabolism and Disposition.

  • Wessjohann, L. A., et al. (2003).[5] "Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds." Chemical Reviews.

  • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Cyclopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 3-cyclopropyl-4-methoxyaniline, a valuable building block in medicinal chemistry and materials science. The protocol details a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, starting from the readily available 3-bromo-4-methoxyaniline and cyclopropylboronic acid. This application note offers a robust, step-by-step experimental procedure, in-depth discussion of the reaction mechanism, safety protocols, and data interpretation, designed to ensure reproducible and high-yield synthesis in a laboratory setting.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Discovery

The cyclopropyl group is a highly sought-after structural motif in modern drug design. Its unique conformational and electronic properties often impart favorable characteristics to bioactive molecules, including increased metabolic stability, enhanced potency, and improved membrane permeability. The introduction of this three-membered ring can significantly alter the pharmacological profile of a lead compound. 3-Cyclopropyl-4-methoxyaniline serves as a key intermediate for the elaboration of more complex molecular architectures, making its efficient synthesis a critical step in many drug discovery programs.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[2] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids make it an ideal choice for the synthesis of 3-cyclopropyl-4-methoxyaniline.[3][4] This protocol leverages a highly efficient palladium-phosphine catalyst system to achieve this transformation.

Reaction Scheme and Mechanism

The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as depicted below:

Figure 1: Overall reaction scheme for the synthesis of 3-cyclopropyl-4-methoxyaniline.

The catalytic cycle, a hallmark of palladium-catalyzed cross-coupling reactions, is illustrated below. It involves the oxidative addition of the aryl bromide to the active Pd(0) species, followed by transmetalation with the boronic acid, and finally, reductive elimination to yield the desired product and regenerate the catalyst.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Aryl-Pd(II)-Br(L₂) Aryl-Pd(II)-Br(L₂) Oxidative\nAddition->Aryl-Pd(II)-Br(L₂) Transmetalation Transmetalation Aryl-Pd(II)-Br(L₂)->Transmetalation Aryl-Pd(II)-Cyclopropyl(L₂) Aryl-Pd(II)-Cyclopropyl(L₂) Transmetalation->Aryl-Pd(II)-Cyclopropyl(L₂) Reductive\nElimination Reductive Elimination Aryl-Pd(II)-Cyclopropyl(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Catalyst Regeneration Product 3-Cyclopropyl- 4-methoxyaniline Reductive\nElimination->Product Reactant1 3-Bromo- 4-methoxyaniline Reactant1->Oxidative\nAddition Reactant2 Cyclopropyl- B(OH)₂ Reactant2->Transmetalation Base K₃PO₄ Base->Transmetalation

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Health and Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 3-Bromo-4-methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] Causes skin and serious eye irritation.[7] Handle with extreme care and avoid generating dust.

  • Cyclopropylboronic acid: Causes skin irritation and serious eye irritation.[4][8] May cause respiratory irritation.[8]

  • Palladium(II) Acetate: May cause an allergic skin reaction and causes serious eye damage.[9][10][11] It is also very toxic to aquatic life with long-lasting effects.[10][11]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): While not classified as hazardous, it should be handled with care, and dust formation should be avoided.[12][13]

  • Potassium Phosphate, Tribasic (K₃PO₄): Causes serious eye damage and may cause respiratory irritation.[14][15]

  • 2-Methyltetrahydrofuran (2-MeTHF): Highly flammable liquid and vapor.[16][17][18] Harmful if swallowed and causes skin and eye irritation.[16][17] May form explosive peroxides upon storage.[16][17][18]

Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.[3][4][5][6][7][8][9][11][12][13][14][15][16][17][18][19][20] An emergency eyewash and safety shower should be readily accessible.[4][19]

Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the Suzuki-Miyaura coupling of bromothiophenes.[20]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier
3-Bromo-4-methoxyanilineC₇H₈BrNO202.05≥97%e.g., Apollo Scientific[7]
Cyclopropylboronic acidC₃H₇BO₂85.90≥95%e.g., ChemScene
Palladium(II) AcetateC₄H₆O₄Pd224.51≥98%e.g., Merck
SPhosC₂₆H₃₅O₂P410.52≥98%e.g., Carl ROTH[12]
Potassium Phosphate, Tribasic (K₃PO₄)K₃PO₄212.27Anhydrous, ≥97%e.g., Loba Chemie[14]
2-Methyltetrahydrofuran (2-MeTHF)C₅H₁₀O86.13Anhydrous, ≥99%e.g., Monument Chemical[16]
Deionized WaterH₂O18.02--
Ethyl AcetateC₄H₈O₂88.11ACS Grade-
Brine (saturated NaCl solution)NaCl58.44--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--
Silica GelSiO₂60.0860 Å, 230-400 mesh-
Equipment
  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line for inert gas (Argon or Nitrogen) manipulation

  • Heating mantle with a temperature controller and a thermocouple

  • Condenser

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Flash chromatography setup

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add 3-bromo-4-methoxyaniline (1.00 g, 4.95 mmol, 1.0 equiv.), cyclopropylboronic acid (0.64 g, 7.42 mmol, 1.5 equiv.), and anhydrous potassium phosphate (2.10 g, 9.90 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 2-methyltetrahydrofuran (25 mL) to the flask via syringe.

  • Degassing: Stir the mixture and degas by bubbling argon through the suspension for 15-20 minutes.

  • Catalyst Addition: To the degassed suspension, add palladium(II) acetate (56 mg, 0.0495 mmol, 0.01 equiv.) and SPhos (203 mg, 0.099 mmol, 0.02 equiv.).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (3-bromo-4-methoxyaniline) is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and deionized water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford 3-cyclopropyl-4-methoxyaniline as a solid.

Data and Expected Results

ParameterExpected Value/Observation
Reaction Time 2-4 hours
Appearance of Product Off-white to pale yellow solid
Yield 75-90%
TLC (20% EtOAc/Hexane) Rf (product) > Rf (starting material)
¹H NMR (CDCl₃, 400 MHz) δ ~6.7-6.9 (m, 3H, Ar-H), 3.84 (s, 3H, OCH₃), 3.6 (br s, 2H, NH₂), 1.7-1.8 (m, 1H, cyclopropyl-CH), 0.8-0.9 (m, 2H, cyclopropyl-CH₂), 0.5-0.6 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ ~148.0, 140.0, 122.0, 115.0, 114.0, 112.0, 55.5, 9.0, 6.0
Mass Spectrometry (ESI+) m/z calculated for C₁₀H₁₄NO⁺ [M+H]⁺: 164.1070; found: 164.1075

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh palladium acetate and SPhos.
Insufficient degassingDegas the reaction mixture thoroughly before adding the catalyst.
Poor quality reagentsUse anhydrous solvents and high-purity reagents.
Formation of byproducts Side reactions (e.g., homocoupling)Ensure the correct stoichiometry of reagents.
Reaction temperature too highMaintain the reaction temperature at 90 °C.
Difficult purification Incomplete reactionAllow the reaction to proceed to completion as monitored by TLC/LC-MS.
Co-eluting impuritiesOptimize the solvent system for flash chromatography.

Conclusion

The described protocol offers an efficient and reliable method for the synthesis of 3-cyclopropyl-4-methoxyaniline via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The use of the SPhos ligand in conjunction with palladium acetate provides a highly active catalytic system, leading to good to excellent yields of the desired product under relatively mild conditions. This application note provides the necessary details for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • ChemicalBook. (2026, January 17).
  • Thermo Fisher Scientific. (2023, October 13). Palladium(II)
  • Cole-Parmer. (2002, August 14).
  • Merck. Palladium(II)
  • Loba Chemie. (2023, April 19).
  • Carl ROTH.
  • Santa Cruz Biotechnology.
  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • FAGGI ENRICO S.P.A. (2024, September 24). Safety data sheet According to Regulation n.
  • Fisher Scientific. (2023, August 25).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Loba Chemie. (2019, March 7). PALLADIUM (II)
  • Fisher Scientific. (2023, October 4).
  • Carl ROTH.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Bromo-4-methoxyaniline | 19056-41-8.
  • AK Scientific, Inc. Palladium(II)
  • ChemScene. Cyclopropylboronic acid 411235-57-9.
  • Monument Chemical. (2025, January 22). 2-Methyltetrahydrofuran (2-MethylTHF).
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 5-Cyclopropyl-2-methoxyphenylboronic acid.
  • Astech Ireland.
  • Wikipedia. 2-Methyltetrahydrofuran.
  • Sigma-Aldrich. Cyclopropylboronic acid 411235-57-9.
  • ChemicalBook. (2025, September 25). 3-BROMO-4-METHOXYANILINE Chemical Properties,Uses,Production.
  • Sigma-Aldrich. SPhos 98 657408-07-6.
  • ChemicalBook. (2026, January 17).
  • PubChem. 3-Bromo-4-methoxyaniline | C7H8BrNO | CID 961083.
  • Organic Chemistry Portal.
  • Sigma-Aldrich. SPhos Pd G3 97 1445085-82-4.
  • ChemicalBook. (2025, September 25). 3-BROMO-4-METHOXYANILINE | 19056-41-8.
  • PubMed. (2004, February 5).
  • ACS Publications. (2025, August 20). Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry.
  • PubChem. 2-Methyltetrahydrofuran | C5H10O | CID 7301.
  • Santa Cruz Biotechnology. 3-Bromo-4-methoxyaniline | CAS 19056-41-8 | SCBT.
  • Apollo Scientific. 19056-41-8 Cas No. | 3-Bromo-4-methoxyaniline.
  • Merck. 2-Methyltetrahydrofuran CAS 96-47-9 | 845103.
  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • Organic Syntheses. 3-BROMO-4-AMINOTOLUENE.
  • Sigma-Aldrich. 3-Cyclopropyl-4-methoxyaniline.
  • Organic Syntheses. SYNTHESIS OF 3-BROMO-4-METHOXY-N-METHYLANILINE.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

reaction of 3-cyclopropyl-4-methoxyaniline with acid chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the N-acylation of 3-cyclopropyl-4-methoxyaniline (CAS 2097172-53-5) using acid chlorides. This specific aniline scaffold is a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents, where the cyclopropyl group enhances metabolic stability (blocking CYP-mediated oxidation) and lipophilicity without introducing excessive steric bulk [1, 2].

Due to the synergistic electron-donating effects of the para-methoxy and meta-cyclopropyl groups, this aniline is highly nucleophilic. While this facilitates rapid reaction, it introduces risks of bis-acylation (imide formation) and oxidation. This application note provides two validated protocols—a high-purity anhydrous method and a scalable biphasic method—designed to maximize yield (>95%) and minimize side reactions.

Chemical Strategy & Mechanism

Substrate Analysis
  • Nucleophilicity: The amino group at C1 is significantly activated by the para-methoxy group (+M effect) and the meta-cyclopropyl group (weak +I and hyperconjugation).

  • Sterics: The cyclopropyl group is at the C3 position (meta to the amine). Unlike ortho-substituted anilines, the reaction center is sterically accessible, leading to fast kinetics.

  • Stability: The cyclopropyl ring is strained (~27.5 kcal/mol) but is generally stable to basic acylation conditions. However, it is sensitive to strong Lewis acids or radical conditions, which must be avoided [3].

Reaction Pathway

The reaction follows a Nucleophilic Acyl Substitution mechanism.[1][2][3] The aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion. A base is required to scavenge the generated HCl, preventing the protonation of the unreacted aniline (which would render it non-nucleophilic).

ReactionMechanism Substrate 3-Cyclopropyl-4- methoxyaniline Intermed Tetrahedral Intermediate Substrate->Intermed Nucleophilic Attack RCOCl Acid Chloride (R-COCl) RCOCl->Intermed Product Amide Product + Base-HCl Intermed->Product Elimination of Cl- Base Base (Scavenger) Base->Product HCl Neutralization SideProduct Bis-acylated Imide (Impurity) Product->SideProduct Over-reaction (Excess RCOCl)

Figure 1: Mechanistic pathway and potential side-reaction (imide formation).

Experimental Protocols

Method A: Anhydrous Conditions (High Purity/Library Synthesis)

Best for: Small scale (mg to g), expensive acid chlorides, or water-sensitive reagents.

Reagents:

  • 3-Cyclopropyl-4-methoxyaniline (1.0 equiv)

  • Acid Chloride (1.05 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: In a flame-dried flask under nitrogen, dissolve 3-cyclopropyl-4-methoxyaniline in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA (1.2 equiv). Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent exotherms that promote bis-acylation.

  • Acylation: Add the acid chloride (1.05 equiv) dropwise over 5–10 minutes.

    • Tip: If the acid chloride is solid, dissolve it in a minimal amount of DCM before addition.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC or LCMS (typically complete within 1 hour).

  • Work-up:

    • Dilute with DCM.

    • Wash with 0.5 M HCl (removes unreacted aniline and amine base).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Method B: Schotten-Baumann Conditions (Scalable/Green)

Best for: Large scale (>10g), robust acid chlorides, and avoiding chlorinated solvents.

Reagents:

  • 3-Cyclopropyl-4-methoxyaniline (1.0 equiv)

  • Acid Chloride (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 2-MeTHF or Ethyl Acetate / Water (1:1 ratio)

Protocol:

  • Dissolution: Dissolve the aniline in 2-MeTHF (or EtOAc). Add an equal volume of water containing dissolved K₂CO₃.

  • Addition: Cool the biphasic mixture to 0–5°C with vigorous stirring (vortexing is essential for biphasic systems).

  • Reaction: Add the acid chloride dropwise to the organic layer (or neat if liquid) over 20 minutes.

  • Completion: Stir vigorously at RT for 2 hours.

  • Work-up: Separate phases. The organic layer contains the product. Wash with 1M HCl and Brine.[4] Concentrate to yield the solid amide.

Critical Control Points & Data

Stoichiometry & Temperature

Due to the high nucleophilicity of the substrate, using a large excess of acid chloride (>1.5 equiv) or high temperatures (>25°C) often leads to the formation of the imide (bis-acylated product).

VariableRecommendationConsequence of Deviation
Temperature Start at 0°C>25°C increases risk of imide formation and oxidation (darkening).
Acid Chloride 1.05 – 1.10 equiv>1.2 equiv leads to difficult-to-separate bis-acylated impurities.
Base 1.2 – 2.0 equiv<1.0 equiv stalls reaction at 50% conversion (HCl salt formation).
Solvent DCM, THF, EtOAcAvoid protic solvents (MeOH, EtOH) which react with acid chlorides.
Analytical Validation (QC)
  • 1H NMR (DMSO-d6):

    • Amide NH: Singlet, typically δ 9.5 – 10.5 ppm (disappears with D₂O shake).

    • Cyclopropyl Protons: Distinctive multiplets at high field.

      • ~0.6–0.9 ppm (4H, methylene).

      • ~2.0–2.2 ppm (1H, methine).

    • Methoxy: Singlet at ~3.8 ppm.

  • LCMS:

    • Look for [M+H]+ peak.

    • Alert: If [M+H]+ corresponds to Product + (RCO - 1), you have the bis-acylated impurity.

Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction

  • Cause: Hydrolysis of acid chloride due to wet solvent.

  • Solution: Ensure anhydrous conditions (Method A) or increase acid chloride equivalents to 1.2 (Method B). Verify acid chloride quality by reacting a small aliquot with methanol and checking for methyl ester formation.

Issue: Bis-acylation (Imide formation)

  • Cause: Reaction too hot or excess reagent.

  • Solution: Keep strictly at 0°C during addition. Use exactly 1.0 equiv of acid chloride. If imide forms, treat the crude mixture with LiOH/THF/Water for 30 mins to selectively hydrolyze the imide back to the amide [4].

Issue: "Sticky" or Oiling Out

  • Cause: Product insolubility in the chosen solvent.[4]

  • Solution: If product precipitates during reaction (common in Method A), simply filter the solid and wash with water and ether. This often yields high-purity product without extraction.

Workflow Visualization

Workflow Start Start: 3-Cyclopropyl-4-methoxyaniline Decision Is Acid Chloride Water Stable? Start->Decision MethodA Method A: Anhydrous DCM + TEA, 0°C Decision->MethodA No (Sensitive) MethodB Method B: Biphasic EtOAc/Water + K2CO3 Decision->MethodB Yes (Robust) Monitor Monitor (TLC/LCMS) Check for Bis-acylation MethodA->Monitor MethodB->Monitor Workup Acid Wash (0.5M HCl) Remove unreacted aniline Monitor->Workup Final Final Product (Recrystallize if needed) Workup->Final

Figure 2: Decision tree for selecting the optimal acylation protocol.

Safety & Handling

  • Acid Chlorides: Corrosive and lachrymators. Handle only in a fume hood.

  • Anilines: Many anilines are toxic if absorbed through skin. 3-cyclopropyl-4-methoxyaniline should be treated as a potential sensitizer. Wear nitrile gloves and long sleeves.

  • Waste: Aqueous layers from Method A/B will contain amine salts and should be disposed of in aqueous waste streams, not down the drain.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5][6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Wilsily, A., et al. (2020). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem Technical Notes. Link

  • Charette, A. B. (Ed.). (2016). The Chemistry of the Cyclopropyl Group. Wiley-VCH.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Organic Chemistry Portal. (2024). Acylation of Amines. Link

Sources

reductive amination protocols for 3-cyclopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Reductive Amination of 3-Cyclopropyl-4-methoxyaniline

Executive Summary

This guide details the reductive amination of 3-cyclopropyl-4-methoxyaniline , a scaffold increasingly prevalent in kinase inhibitors and PDE4 modulators. The substrate presents a unique chemical profile: it is highly electron-rich due to the para-methoxy and meta-cyclopropyl groups, making the amine nucleophilic but prone to oxidative degradation and over-alkylation (dialkylation). Furthermore, the cyclopropyl moiety serves as a "stability checkpoint"—while robust under mild hydride reductions, it risks ring-opening under vigorous catalytic hydrogenation conditions.

This note provides three validated protocols ranging from the industry-standard Sodium Triacetoxyborohydride (STAB) method to Titanium-mediated conditions for sterically hindered partners.

Mechanistic & Structural Analysis

Substrate Profiling
  • Nucleophilicity: The methoxy group (position 4) and cyclopropyl group (position 3) act as electron-donating groups (EDGs). This increases the basicity and nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

  • Steric Environment: The cyclopropyl group is meta to the amine. Unlike ortho-substitution, this does not significantly hinder imine formation, allowing for rapid condensation with aldehydes.

  • Chemo-stability: The cyclopropyl ring (approx.[1] 27.5 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening or hydrogenolysis (e.g., Pd/C, H₂, high pressure). Hydride-based methods are preferred to preserve this motif [1].

Reaction Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). The imine is then selectively reduced to the amine.[2][3][4][5]

ReactionMechanism Start Aniline + Aldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) (Equilibrium) Hemiaminal->Imine - H₂O (Dehydration) Imine->Hemiaminal H₂O (Reversible) Protonated Iminium Ion (Activated) Imine->Protonated + H⁺ (AcOH) Product Secondary Amine (Target) Protonated->Product + H⁻ (Hydride Transfer)

Figure 1: Mechanistic pathway for reductive amination. Acid catalysis (AcOH) is critical to shift the equilibrium toward the iminium ion, which is reduced faster than the carbonyl starting material.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Standard aldehydes, high functional group tolerance, and preserving the cyclopropyl ring.

Reagents:

  • Substrate: 3-Cyclopropyl-4-methoxyaniline (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the aniline (1.0 equiv) in DCE (0.1 M concentration).

  • Imine Formation: Add the aldehyde (1.1 equiv).

    • Checkpoint: If the aldehyde is aliphatic/unhindered, stir for 10–30 mins. If aromatic/hindered, add AcOH (1.0 equiv) and stir for 1–2 hours. Monitor by TLC (disappearance of aniline).

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.4 equiv) in one portion.

    • Note: STAB is less reactive than NaBH₄ and will not reduce the aldehyde/ketone competitively at a significant rate, minimizing alcohol byproducts [2].

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (x3). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The electron-rich product may streak; adding 1% Et₃N to the eluent is recommended.

Protocol B: Titanium-Mediated (For Hindered/Unreactive Ketones)

Best for: Reacting the aniline with sterically bulky ketones or electron-rich benzaldehydes where imine formation is unfavorable.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2–1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:

  • Imine Locking: Mix aniline (1.0 equiv) and ketone (1.0–1.2 equiv) in neat Ti(OiPr)₄ or concentrated THF solution. Stir at RT for 6–12 hours.

    • Mechanism:[3][5][6][7] Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [3].

  • Dilution: Dilute the viscous mixture with THF (to 0.2 M) and cool to 0°C.

  • Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic).

    • Safety: Ensure adequate venting for H₂ gas.

  • Workup (Critical Step):

    • Quench by adding water dropwise. A white precipitate (TiO₂) will form.

    • Filtration: The precipitate can be gelatinous. Add 1M NaOH or Rochelle's salt solution and stir vigorously until layers separate. Filter through Celite if necessary.

  • Extraction: Extract with EtOAc, dry, and concentrate.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate condition for your specific coupling partner.

DecisionTree Start Select Carbonyl Partner TypeCheck Is it an Aldehyde or Ketone? Start->TypeCheck Aldehyde Aldehyde TypeCheck->Aldehyde Ketone Ketone TypeCheck->Ketone AldehydeCheck Is it Sterically Hindered? Aldehyde->AldehydeCheck KetoneCheck Is it Strained/Sensitive? Ketone->KetoneCheck ProtocolA PROTOCOL A: STAB / DCE / AcOH AldehydeCheck->ProtocolA No (Standard) ProtocolB PROTOCOL B: Ti(OiPr)4 / NaBH4 AldehydeCheck->ProtocolB Yes (Bulky) KetoneCheck->ProtocolB Standard Ketone ProtocolC PROTOCOL C: NaBH3CN / MeOH (Classic) KetoneCheck->ProtocolC Acid Sensitive

Figure 2: Experimental decision matrix. STAB is the default for aldehydes; Titanium mediation is required for most ketones to ensure conversion.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Incomplete imine formation.Add activated molecular sieves (4Å) or switch to Protocol B (Ti-mediated).
Dialkylation Aniline is too nucleophilic; Aldehyde in excess.Use slow addition of aldehyde (syringe pump). Ensure 1:1 stoichiometry.
Cyclopropyl Ring Opening Acid concentration too high or wrong reductant.Avoid strong mineral acids. Do NOT use H₂/Pd. Stick to STAB or NaBH₃CN.
Sticky Precipitate Boron or Titanium complexes.[8]Use Rochelle's salt (Potassium sodium tartrate) wash during workup to solubilize metals.

Safety & Handling

  • Aniline Toxicity: 3-Cyclopropyl-4-methoxyaniline should be treated as a potential sensitizer and toxicant. Handle in a fume hood.

  • Borohydrides: STAB and NaBH₄ release Hydrogen gas upon quenching. Ensure no ignition sources are present.

  • Solvents: DCE is a suspected carcinogen; replace with THF or DCM if safety regulations require, though DCE often provides superior yields in reductive aminations.

References

  • Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][7] Journal of Organic Chemistry.[4][7] Link

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[3][6][7][9][10] Encyclopedia of Reagents for Organic Synthesis. Link

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination.[3][8] Journal of Organic Chemistry.[4][7] Link

  • PubChem Compound Summary. (2023). 3-Cyclopropyl-4-methoxyaniline. National Library of Medicine. Link

Sources

preparation of PARP inhibitors using 3-cyclopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Novel PARP Inhibitor Scaffolds Utilizing 3-Cyclopropyl-4-methoxyaniline

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-cyclopropyl-4-methoxyaniline , a high-value pharmacophore used in the development of next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors. Unlike first-generation inhibitors (e.g., Olaparib) that utilize cyclopropyl-carbonyl-piperazine motifs, this aniline scaffold offers a strategy to enhance metabolic stability and blood-brain barrier (BBB) penetration by replacing labile aliphatic rings with rigid, lipophilic aryl systems. We provide a validated two-stage synthesis: a Suzuki-Miyaura coupling optimized for sterically hindered cyclopropyl groups, followed by a chemoselective reduction. Finally, we demonstrate the downstream utility of this intermediate via amide coupling to a phthalazinone core, yielding a potent PARP-trapping motif.

Part 1: Strategic Rationale & Mechanism

The Role of the Cyclopropyl-Methoxy Motif

In Medicinal Chemistry, the 3-cyclopropyl-4-methoxyaniline fragment serves two critical functions in SAR (Structure-Activity Relationship) optimization:

  • Metabolic Blocking: The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but possesses higher C-H bond dissociation energy (approx. 106 kcal/mol). This significantly retards oxidative metabolism by Cytochrome P450 (CYP) enzymes, extending the drug's half-life (

    
    ).
    
  • Electronic & Steric Tuning: The 4-methoxy group acts as a hydrogen bond acceptor, crucial for orienting the molecule within the PARP active site, while the 3-cyclopropyl group fills a specific hydrophobic pocket, enhancing binding affinity (

    
    ).
    
Mechanism of Action: PARP Trapping

The synthesized inhibitors function not merely by catalytic inhibition but by PARP Trapping . They lock PARP1/2 enzymes onto damaged DNA, creating cytotoxic PARP-DNA complexes that stall replication forks.[1] This mechanism is synthetic lethal in tumors with Homologous Recombination Deficiency (HRD), such as BRCA1/2 mutations.

PARP_Mechanism DNA_Damage SSB (Single Strand Break) PARP_Recruitment PARP1 Recruitment DNA_Damage->PARP_Recruitment Inhibitor_Binding Inhibitor Binding (3-cyclopropyl-4-methoxy motif) PARP_Recruitment->Inhibitor_Binding Competition with NAD+ Trapping PARP-DNA Trapping (Complex Stalled) Inhibitor_Binding->Trapping Allosteric Lock Rep_Fork Replication Fork Collapse Trapping->Rep_Fork During S-Phase Cell_Death Synthetic Lethality (Apoptosis) Rep_Fork->Cell_Death In BRCA-/- Cells

Figure 1: Mechanism of PARP trapping facilitated by the inhibitor scaffold.

Part 2: Synthesis of 3-Cyclopropyl-4-methoxyaniline

This intermediate is synthesized from 2-bromo-4-nitroanisole . Direct coupling to the aniline is avoided to prevent catalyst poisoning by the free amine.

Step 1: Suzuki-Miyaura Coupling

Challenge: Cyclopropylboronic acid is prone to protodeboronation, and the coupling is sterically sensitive. Solution: Use of a specialized phosphine ligand (tricyclohexylphosphine or dppf) and strict control of water content.

Reagents:

  • Substrate: 2-bromo-4-nitroanisole (1.0 equiv)

  • Reagent: Cyclopropylboronic acid (1.3 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)[2]
    
  • Solvent: Toluene / Water (3:1 ratio)

Protocol:

  • Charge a reaction vessel with 2-bromo-4-nitroanisole (10 mmol), cyclopropylboronic acid (13 mmol), and

    
     (30 mmol).
    
  • Add Toluene (30 mL) and Water (10 mL). Degas by bubbling Nitrogen for 15 minutes.

  • Add

    
     (0.5 mmol) under Nitrogen flow.
    
  • Heat to 100°C for 16 hours with vigorous stirring.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[3][4] Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Target Product: 2-cyclopropyl-4-nitroanisole.

    • Expected Yield: 85-92%.

Step 2: Hydrogenation (Nitro Reduction)

Challenge: Over-reduction of the cyclopropyl ring (ring opening) is a risk under high pressure or vigorous conditions. Solution: Mild hydrogenation using Pd/C at atmospheric pressure.

Protocol:

  • Dissolve 2-cyclopropyl-4-nitroanisole (5 mmol) in MeOH (25 mL).

  • Add 10% Pd/C (5 wt% loading, 50% wet).

  • Purge vessel with Nitrogen, then Hydrogen (balloon pressure, 1 atm).

  • Stir at Room Temperature for 4 hours. Monitor by LC-MS for disappearance of nitro peak.

  • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate in vacuo.

  • Result: 3-cyclopropyl-4-methoxyaniline (Dark oil/solid). Use immediately or store under Argon at -20°C.

Part 3: Coupling to PARP Pharmacophore

To create a functional inhibitor, the aniline is coupled to a carboxylic acid core. We utilize a Phthalazinone-based acid (Generic structure related to Olaparib/Niraparib cores).

Core Acid: 4-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Representative Scaffold).

Amide Coupling Protocol

Rationale: Electron-rich anilines are good nucleophiles, but steric hindrance from the ortho-cyclopropyl group requires a strong coupling agent like HATU.

Table 1: Coupling Reagent Optimization

Reagent SystemSolventBaseYieldNotes
EDC / HOBtDCMTEA45%Sluggish; incomplete conversion.
HATU DMF DIPEA 94% Fast (<2h), clean profile.
T3P (50% in EtOAc)EtOAcPyridine82%Good for scale-up (easier workup).

Step-by-Step Procedure:

  • Activation: Dissolve the Phthalazinone Acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL).

  • Add HATU (1.2 equiv, 1.2 mmol) and DIPEA (3.0 equiv, 3.0 mmol). Stir for 5 minutes at RT (Solution turns yellow).

  • Addition: Add 3-cyclopropyl-4-methoxyaniline (1.1 equiv, 1.1 mmol) dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • QC Check: LC-MS should show [M+H]+ peak corresponding to the coupled amide.

  • Workup: Pour mixture into ice-water (50 mL). The product usually precipitates. Filter and wash with water.

  • Purification: Recrystallize from Ethanol or purify via Prep-HPLC (Acetonitrile/Water + 0.1% Formic Acid).

Synthesis_Workflow Start Start: 2-bromo-4-nitroanisole Step1 Step 1: Suzuki Coupling (Cyclopropylboronic acid, Pd(dppf)Cl2) Start->Step1 Intermediate1 Intermediate: 2-cyclopropyl-4-nitroanisole Step1->Intermediate1 Yield: ~90% Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermediate1->Step2 Intermediate2 Key Amine: 3-cyclopropyl-4-methoxyaniline Step2->Intermediate2 Yield: >95% Step3 Step 3: Amide Coupling (Phthalazinone Acid, HATU, DIPEA) Intermediate2->Step3 + Acid Core Final Final PARP Inhibitor Analog Step3->Final Yield: ~94%

Figure 2: Synthetic workflow for the preparation of the PARP inhibitor scaffold.

Part 4: Quality Control & Validation

Every batch must be validated against the following specifications to ensure biological reproducibility.

  • 1H NMR (DMSO-d6):

    • Cyclopropyl:[5][6][7][8] Look for characteristic multiplets at

      
       0.6–1.0 ppm (4H).
      
    • Methoxy:[4][9] Singlet at

      
       3.8 ppm (3H).
      
    • Amide NH: Singlet (broad) at

      
       10.0–10.5 ppm.
      
  • Purity: >98% by HPLC (254 nm).

  • Residual Palladium: <10 ppm (Critical for biological assays).

References

  • Wallace, D. J., & Chen, C. (2002).[8] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

  • Dunstan, T. A., & Woster, P. M. (2025). Amide Coupling Reactions with Electron-Rich Amines: Troubleshooting Guide. BenchChem Technical Notes. Link

  • Shanu-Wilson, J. (2021).[4] Metabolism of cyclopropyl groups in drug design. Hypha Discovery. Link

Sources

Application Note: Buchwald-Hartwig Amination of Sterically Hindered, Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: 3-Cyclopropyl-4-methoxyaniline (CAS: 2097172-53-5) Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Substrate Profiling

The Buchwald-Hartwig amination is a cornerstone of modern C–N bond formation[1]. However, the coupling of highly functionalized primary anilines presents unique kinetic and thermodynamic challenges. 3-Cyclopropyl-4-methoxyaniline is a highly valuable building block in drug discovery, often utilized to introduce conformational restriction and improve metabolic stability.

From a mechanistic standpoint, this substrate presents a dual challenge:

  • Steric Hindrance: The ortho-cyclopropyl group creates significant steric bulk around the nucleophilic nitrogen, hindering its ability to coordinate with the Palladium(II) oxidative addition complex.

  • Electronic Activation: The para-methoxy group renders the amine highly electron-rich (nucleophilic). While this facilitates coordination, it also dramatically increases the risk of over-reaction (bis-arylation), where the mono-arylated product outcompetes the starting material for the active catalyst.

This application note details a self-validating, highly optimized protocol for the mono-arylation of 3-cyclopropyl-4-methoxyaniline, leveraging third-generation (G3) palladacycle precatalysts and rational ligand selection.

Mechanistic Insights: The Causality of Ligand Selection

The success of a Buchwald-Hartwig amination relies entirely on the steric and electronic properties of the ancillary phosphine ligand[2]. For primary anilines, the dialkylbiarylphosphine ligand BrettPhos is vastly superior to its congener RuPhos [3].

Why BrettPhos?

Density Functional Theory (DFT) studies reveal that the rate-limiting steps for these two ligands differ fundamentally due to their structural profiles[2]:

  • Pd-RuPhos: The rate-limiting step is reductive elimination. It is highly active for bulky secondary amines where the extreme steric crowding forces the product off the metal center.

  • Pd-BrettPhos: The rate-limiting step is oxidative addition. BrettPhos is more electron-rich, which lowers the activation energy barrier for the oxidative addition of the aryl halide[2]. Furthermore, the specific spatial arrangement of the diisopropyl groups on the lower biphenyl ring of BrettPhos creates a binding pocket that perfectly accommodates a primary amine but strictly excludes the coordination of a secondary amine, thereby completely suppressing bis-arylation .

Because 3-cyclopropyl-4-methoxyaniline is a primary aniline with high nucleophilicity, its reductive elimination is naturally accelerated. Therefore, an electron-rich ligand like BrettPhos, which accelerates the rate-limiting oxidative addition while sterically blocking bis-arylation, is the optimal choice[2].

LigandLogic Substrate 3-Cyclopropyl- 4-methoxyaniline Steric Ortho-Cyclopropyl (Steric Bulk) Substrate->Steric Elec Para-Methoxy (High Nucleophilicity) Substrate->Elec Ligand Optimal Ligand: BrettPhos Steric->Ligand Requires specific bite angle Elec->Ligand Demands Ox. Add. acceleration Outcome1 Restricted Pocket Prevents Bis-Arylation Ligand->Outcome1 Outcome2 Electron-Rich Core Accelerates Ox. Addition Ligand->Outcome2

Caption: Logical relationship between substrate properties and BrettPhos ligand selection.

Catalytic Cycle & System Validation

To ensure a robust and reproducible reaction, we utilize BrettPhos Pd G3 [3]. Unlike traditional Pd(OAc)₂/ligand mixtures that require high temperatures to reduce Pd(II) to the active Pd(0) species, G3 precatalysts undergo rapid, quantitative activation at room temperature upon exposure to a mild base, releasing the active monoligated L-Pd(0) complex and a benign carbazole byproduct.

Self-Validating Reaction Milestones

A reliable protocol must be self-validating. When executing this cycle, observe the following physical and analytical indicators:

  • Precatalyst Activation: The reaction mixture will transition from a pale yellow/green suspension to a deep red/brown homogeneous solution within 5 minutes of base addition, confirming the generation of the active L-Pd(0) species.

  • Mass Balance (LC-MS): At the 1-hour mark, the absence of the m/z 164 [M+H]+ peak (starting aniline) and the exclusive presence of the mono-arylated mass peak confirms that the reductive elimination is proceeding faster than any off-cycle catalyst degradation.

CatalyticCycle Pd_G3 BrettPhos Pd G3 (Precatalyst) Pd0 Active L-Pd(0) Species (Deep Red/Brown) Pd_G3->Pd0 + Base (Rapid Activation) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Rate Limiting Step) AmineCoord Amine Coordination L-Pd(II)(Ar)(NH2R)+ X- OxAdd->AmineCoord + 3-cyclopropyl-4-methoxyaniline Amido Amido Complex L-Pd(II)(Ar)(NHR) AmineCoord->Amido + Base (-HX) RedElim Reductive Elimination Mono-arylated Product Amido->RedElim Fast (Driven by nucleophilicity) RedElim->Pd0 Catalytic Turnover

Caption: Buchwald-Hartwig catalytic cycle using BrettPhos Pd G3 precatalyst.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling 3-cyclopropyl-4-methoxyaniline with a standard unactivated aryl chloride (e.g., 4-chlorotoluene). The data highlights the stark contrast in yield and selectivity based on ligand and base selection.

EntryCatalyst System (5 mol%)Base (1.4 eq)SolventTemp (°C)Conversion (%)Mono:Bis Ratio
1Pd(OAc)₂ / BINAPNaOtBuToluene11035%60:40
2RuPhos Pd G3NaOtBu1,4-Dioxane8052%85:15
3BrettPhos Pd G3 NaOtBu 1,4-Dioxane 80 >99% >99:1
4BrettPhos Pd G3LHMDSTHF6595%>99:1
5BrettPhos Pd G3Cs₂CO₃1,4-Dioxane10088%98:2

Note: Entry 3 represents the optimal conditions for non-base-sensitive substrates. For substrates containing base-sensitive functional groups (e.g., esters, enolizable ketones), Entry 4 (LHMDS in THF) or Entry 5 (weak base Cs₂CO₃ at higher temp) should be employed[3].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a 1.0 mmol scale reaction using standard Schlenk techniques, though the stability of G3 precatalysts allows for benchtop setup if anhydrous solvents are used.

Materials Required
  • Aryl Halide (Ar-X): 1.0 mmol (1.0 equiv)

  • 3-Cyclopropyl-4-methoxyaniline: 196 mg, 1.2 mmol (1.2 equiv)

  • BrettPhos Pd G3: 45 mg, 0.05 mmol (5 mol%)

  • Sodium tert-butoxide (NaOtBu): 135 mg, 1.4 mmol (1.4 equiv)

  • Anhydrous 1,4-Dioxane: 5.0 mL (0.2 M)

Step-by-Step Execution
  • Preparation of the Reaction Vessel:

    • Oven-dry a 20 mL reaction vial equipped with a PTFE-lined septum cap and a magnetic stir bar.

    • Cool under a continuous stream of dry Nitrogen or Argon.

  • Charging the Solids:

    • Add the aryl halide (if solid) (1.0 mmol), 3-cyclopropyl-4-methoxyaniline (196 mg, 1.2 mmol), BrettPhos Pd G3 (45 mg, 5 mol%), and NaOtBu (135 mg, 1.4 mmol) to the vial.

    • Causality Note: Adding the base and catalyst together ensures that upon solvent addition, the precatalyst is immediately activated by the base before it can undergo off-cycle degradation.

  • Purging:

    • Seal the vial and evacuate/backfill with Nitrogen three times.

  • Solvent Addition & Activation:

    • Inject anhydrous 1,4-Dioxane (5.0 mL) and the aryl halide (if liquid) via syringe.

    • Stir vigorously at room temperature for 5 minutes. Observe the color change to deep red/brown, validating active Pd(0) formation.

  • Heating & Monitoring:

    • Transfer the vial to a pre-heated reaction block at 80 °C.

    • Stir for 2 to 4 hours.

    • In-Process Control (IPC): At 1 hour, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is complete when the aryl halide is fully consumed.

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The highly lipophilic cyclopropyl group generally ensures the product elutes cleanly away from baseline impurities.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega (2020) URL:[Link]

  • Buchwald-Hartwig Amination Overview Chemistry LibreTexts (2023) URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Cyclopropyl-4-Methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The integration of cyclopropyl groups into aromatic scaffolds is a highly effective strategy in medicinal chemistry to improve metabolic stability, modulate lipophilicity, and restrict the conformational flexibility of drug candidates. Specifically, 3-cyclopropyl-4-methoxyaniline (CAS: 2097172-53-5) serves as a highly versatile building block for the synthesis of kinase inhibitors and GPCR ligands[1][2].

While conventional thermal synthesis of this functionalized aniline often requires prolonged heating times (8–24 hours) and suffers from competitive protodeboronation of the aliphatic boronic acid, Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. By utilizing dielectric heating, MAOS delivers energy volumetrically and directly to the reactants, dramatically reducing reaction times to mere minutes while improving yield and selectivity[3]. This guide details the optimized, self-validating protocols for the microwave-assisted synthesis and subsequent derivatization of 3-cyclopropyl-4-methoxyaniline.

Mechanistic Insights and Reaction Design (E-E-A-T)

The Causality of Microwave Acceleration

The core transformation relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-4-methoxyaniline and cyclopropylboronic acid (CAS: 411235-57-9)[4][5].

  • The Transmetalation Bottleneck: Aliphatic boronic acids, such as cyclopropylboronic acid, undergo transmetalation at a significantly slower rate compared to aryl boronic acids. Under conventional heating, this slow rate allows competing side reactions (e.g., oxidation or protodeboronation) to degrade the boronic acid before coupling occurs.

  • Microwave Intervention: Microwave irradiation rapidly overcomes the activation energy barrier for transmetalation. By reaching 120 °C in under 60 seconds, the catalytic cycle is driven to completion before the boronic acid can significantly degrade[3].

Solvent Dielectric Engineering

The choice of solvent is not arbitrary; it is a meticulously engineered variable in MAOS. We utilize a biphasic Toluene/Ethanol/Water (2:1:1) system.

  • Ethanol and Water possess high dielectric loss tangents (

    
    ), making them exceptional microwave absorbers that rapidly convert electromagnetic energy into thermal energy[3].
    
  • Toluene (

    
    ) acts as a microwave-transparent heat sink that ensures the complete solubilization of the lipophilic bromide and the resulting product.
    

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 3-Bromo-4-methoxyaniline TransMet Trans- metalation OxAdd->TransMet Base (K2CO3) RedElim Reductive Elimination TransMet->RedElim Cyclopropylboronic acid + MW Dielectric Heating RedElim->Pd0 Product Release

Figure 1: Palladium-catalyzed Suzuki-Miyaura cycle accelerated by microwave dielectric heating.

Synthetic Workflow

The workflow is designed to be modular. Following the synthesis of the core aniline, the primary amine serves as a nucleophilic anchor for downstream derivatization (e.g., amide coupling or reductive amination) to generate diverse chemical libraries.

Workflow SM 3-Bromo-4- methoxyaniline Reagents Cyclopropylboronic acid Pd(dppf)Cl2, K2CO3 EtOH/H2O/Toluene SM->Reagents MW Microwave 120°C, 20 min Reagents->MW Intermediate 3-Cyclopropyl-4- methoxyaniline MW->Intermediate Suzuki Deriv Amide Coupling / Reductive Amination Intermediate->Deriv Product Target Derivatives Deriv->Product Assembly

Figure 2: Microwave-assisted synthetic workflow for 3-cyclopropyl-4-methoxyaniline derivatives.

Quantitative Data: Reaction Optimization

To establish a robust protocol, reaction parameters were systematically optimized. The data below illustrates the causality between catalyst selection, microwave parameters, and overall yield.

Table 1: Optimization of Microwave Suzuki Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Temp (°C)MW Time (min)Conversion (%)*Isolated Yield (%)
1Pd(PPh3)4Na2CO390306558
2Pd(dppf)Cl2Na2CO3100208275
3Pd(dppf)Cl2K2CO312020>9992
4Pd(OAc)2 / SPhosK2CO312015>9994
5**Pd(dppf)Cl2K2CO3120 (Thermal)1440 (24h)7061

*Conversion determined by LC-MS analysis of the crude reaction mixture. **Entry 5 represents conventional oil-bath heating for comparison, highlighting the efficiency of MAOS[3].

Table 2: Physicochemical Properties of the Key Intermediate

PropertyValueAnalytical Marker for Validation
Chemical Formula C10H13NO[M+H]+ = 164.1 m/z[6]
Molecular Weight 163.22 g/mol Isotopic pattern confirms loss of Bromine[7][8]
Appearance Pale brown/yellow oilChanges from dark brown starting material

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 3-Cyclopropyl-4-methoxyaniline

This protocol is engineered as a self-validating system, ensuring that researchers can verify success at multiple checkpoints.

Materials:

  • 3-Bromo-4-methoxyaniline (1.0 mmol, 202.0 mg)

  • Cyclopropylboronic acid (1.5 mmol, 128.8 mg)[4]

  • Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 40.8 mg)

  • Potassium carbonate (2.0 mmol, 276.4 mg)

  • Solvent: Toluene/EtOH/H2O (2:1:1 v/v/v, 4.0 mL total)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add 3-bromo-4-methoxyaniline, cyclopropylboronic acid, and K2CO3.

  • Solvent Addition & Degassing: Add the Toluene/EtOH/H2O solvent mixture. Purge the vial with Argon for 5 minutes by bubbling directly into the solution. Causality: Degassing prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 under a positive stream of Argon. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Cooling: Enable compressed air cooling to rapidly drop the temperature below 40 °C post-reaction.

  • In-Process Control (IPC) Validation: Open the vial and extract a 10 µL aliquot. Dilute in 1 mL Acetonitrile and inject into LC-MS.

    • Validation Checkpoint: Confirm the complete disappearance of the starting material peak (m/z ~202/204) and the emergence of the product peak at m/z 164.1 [M+H]+[6].

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation Checkpoint: Run 1H NMR (CDCl3). The protocol is successful if you observe a distinct multiplet at

      
       0.60–0.95 ppm (4H, cyclopropyl CH2) and a sharp singlet at 
      
      
      
      3.82 ppm (3H, -OCH3).
Protocol B: Derivatization via Microwave-Assisted Amide Coupling

To synthesize bioactive derivatives, the resulting aniline is coupled with a carboxylic acid.

  • Activation: In a 10 mL microwave vial, dissolve the desired carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes to form the active ester.

  • Coupling: Add 3-cyclopropyl-4-methoxyaniline (1.0 mmol) to the vial. Seal and subject to microwave irradiation at 80 °C for 10 minutes. Causality: MW heating accelerates the nucleophilic attack of the sterically hindered aniline onto the activated ester.

  • Validation: Perform LC-MS on the crude mixture to verify the target mass. Quench with saturated NaHCO3, extract with EtOAc, and purify via reverse-phase HPLC.

References

  • 4-Cyclopropyl-3-methoxyaniline | C10H13NO | CID 59394955 . PubChem. Available at:[Link]

  • 4-cyclopropyl-3-methoxyaniline (C10H13NO) . PubChemLite. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry . MDPI. Available at: [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations . Baxendale Group. Available at: [Link]

Sources

Troubleshooting & Optimization

Synthesis Tech Center: Troubleshooting 3-Cyclopropyl-4-methoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of 3-bromo-4-methoxyaniline and cyclopropylboronic species. The most critical failure point in this workflow is protodeboronation (PDB) —the premature cleavage of the carbon-boron bond, which converts your valuable cyclopropylboronic acid into volatile cyclopropane gas.

This guide provides field-proven, self-validating methodologies to arrest degradation pathways and maximize your cross-coupling yields.

Pathway Analysis: Where is Your Reaction Failing?

To fix protodeboronation, we must first understand its causality. The diagram below illustrates how your reaction diverges from productive transmetalation into irreversible degradation.

G Pd Pd(II) Precatalyst + 3-Bromo-4-methoxyaniline OA Oxidative Addition Complex Pd->OA TM Transmetalation Intermediate OA->TM Boron Cyclopropylboronic Species Boron->TM PDB_Base Base-Catalyzed Protodeboronation (Excess H2O/OH-) Boron->PDB_Base RE Reductive Elimination TM->RE Compact Ligands PDB_Pd Pd-Catalyzed Protodeboronation (Bulky Ligands) TM->PDB_Pd Unstable Post-TM Species Prod 3-Cyclopropyl- 4-methoxyaniline RE->Prod Degrad Cyclopropane (Byproduct) PDB_Pd->Degrad PDB_Base->Degrad

Mechanistic divergence of transmetalation vs. protodeboronation pathways.

Troubleshooting FAQs & Mechanistic Insights

Q: Why is my cyclopropylboronic acid degrading into cyclopropane before coupling? A: Protodeboronation replaces the C-B bond with a C-H bond. While literature often highlights that alkyl boronic acids (like cyclopropyl) are generally less susceptible to base-catalyzed zwitterionic fragmentation than heteroaromatics , they are highly vulnerable to palladium-catalyzed PDB during the cross-coupling cycle 1[1]. This secondary degradation pathway is triggered when the transmetalation intermediate is destabilized, allowing ambient water to protonate the cyclopropyl group.

Q: I switched to a bulky Buchwald ligand (e.g., JohnPhos) to force the cross-coupling, but my yield of 3-cyclopropyl-4-methoxyaniline actually decreased. What is happening? A: This is a classic mechanistic trap. While sterically hindered ligands are traditionally used to facilitate difficult oxidative additions, they paradoxically promote palladium-catalyzed protodeboronation[1]. Ab initio computational studies reveal that bulky phosphines force the formation of an unstable post-transmetalation species that rapidly undergoes protonolysis. To prevent this, you must switch to sterically compact phosphines (e.g.,


), which stabilize the palladium-boron intermediate and favor productive reductive elimination[1].

Table 1: Impact of Phosphine Ligand Steric Bulk on Reaction Outcomes Data summarizes the inverse relationship between ligand cone angle and target yield due to Pd-catalyzed PDB.

Ligand TypeExampleCone Angle (θ)Cross-Coupling Yield (%)Protodeboronation Yield (%)Mechanistic Outcome
Bulky

182°< 20%> 70%Unstable post-TM species
Bulky JohnPhos178°< 25%> 65%Facile proton transfer
Compact

170°> 85%< 5%Stable Pd-B intermediate
Compact CyJohnPhos165°> 80%< 10%Efficient reductive elimination

Q: Should I use free cyclopropylboronic acid, a pinacol ester (Bpin), or a potassium trifluoroborate salt? A: For the synthesis of 3-cyclopropyl-4-methoxyaniline, avoid the free boronic acid. We strongly recommend using potassium cyclopropyltrifluoroborate or a MIDA boronate . These act as "slow-release" reservoirs2[2]. By keeping the instantaneous concentration of the active boronic acid extremely low, you starve the base-catalyzed PDB pathway while providing just enough active species for the palladium catalytic cycle[2].

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system . It leverages a compact ligand to prevent Pd-catalyzed PDB and a trifluoroborate salt to throttle the base-catalyzed PDB pathway. Each step contains a physical or analytical check to ensure the causality of the reaction is maintained.

G S1 1. Glovebox Setup (<1ppm O2) S2 2. Solvent Degassing S1->S2 S3 3. Slow Boron Addition S2->S3 S4 4. Low Temp Heating (65°C) S3->S4 S5 5. LC-MS Validation S4->S5

Self-validating experimental workflow for Suzuki-Miyaura coupling.

Step 1: Reagent Preparation & Inert Atmosphere
  • Action: In a nitrogen-filled glovebox, charge a Schlenk flask with 3-bromo-4-methoxyaniline (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), anhydrous

    
     (3.0 equiv), 
    
    
    
    (5 mol%), and
    
    
    (10 mol%).
  • Validation Check: The glovebox oxygen sensor must read < 1 ppm

    
    . The solid mixture should appear as a homogeneous, pale-yellow powder. If the palladium catalyst appears dark or black, it has pre-reduced and must be discarded.
    
Step 2: Solvent Degassing & Addition
  • Action: Prepare a 10:1 (v/v) mixture of Toluene and strictly deionized

    
    . Degas via three consecutive freeze-pump-thaw cycles. Add to the Schlenk flask via a gas-tight syringe.
    
  • Validation Check: Upon returning to room temperature under static vacuum, the solvent must not evolve any micro-bubbles, confirming the complete removal of dissolved oxygen.

Step 3: Catalyst Activation & Heating
  • Action: Transfer the sealed Schlenk flask to a pre-heated oil bath at 65°C. Avoid higher temperatures, which exponentially accelerate the base-catalyzed PDB pathway.

  • Validation Check: Within 15-30 minutes of heating, the reaction mixture must transition from pale yellow to a deep red/orange hue. This color shift visually confirms the successful reduction of Pd(II) to the active Pd(0) catalytic species.

Step 4: Reaction Monitoring & Quenching
  • Action: Stir for 12 hours. Remove a 10 µL aliquot under a positive nitrogen stream, dilute with LC-MS grade acetonitrile, and analyze.

  • Validation Check: The LC-MS chromatogram must show the complete disappearance of the 3-bromo-4-methoxyaniline peak and the emergence of the product mass (

    
    ). The cyclopropane byproduct peak should integrate to < 5% relative to the product. If validated, quench with saturated aqueous 
    
    
    
    and proceed to standard ethyl acetate extraction.
References
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. 1

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Benchchem. 2

Sources

Technical Support Center: Purification Protocols for 3-Bromo-4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-3B4MA-001 Subject: Removal of unreacted 3-bromo-4-methoxyaniline from reaction mixtures Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering difficulty removing unreacted 3-bromo-4-methoxyaniline (CAS: 19056-41-8) from your crude reaction mixture. This substituted aniline possesses a basic primary amine, an electron-donating methoxy group, and an electron-withdrawing bromine atom.[1] Its predicted pKa is approximately 4.1 , making it less basic than unsubstituted aniline (pKa 4.6) but still protonatable by mineral acids.

This guide provides three validated workflows for removal, prioritized by efficiency and product stability.

Module 1: Liquid-Liquid Extraction (The Standard Protocol)

Applicability: Use this method if your target product is neutral (e.g., amides, esters) or acidic , and stable to aqueous acid.

The Protocol
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are recommended.[2]

  • Acid Wash: Wash the organic phase 3 times with 1M Hydrochloric Acid (HCl) .

    • Mechanism:[1] The HCl protonates the amine (

      
      ), rendering it water-soluble.[2]
      
  • Brine Wash: Wash the organic phase once with saturated brine to remove residual acid and water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.
Troubleshooting (Q&A)

Q: My product is acid-sensitive (e.g., contains acetals or silyl ethers). Can I still use extraction? A: Do not use 1M HCl. Instead, use 10% aqueous Citric Acid (pH ~2.2) or 0.5M


  (pH ~4.5).
  • Why: The pKa of 3-bromo-4-methoxyaniline is ~4.[3]1. To extract 99% of it, the aqueous phase pH must be at least 2 units lower than the pKa (pH < 2.1). Citric acid is often sufficient if you perform 4-5 washes, but it is much gentler on sensitive functional groups than mineral acids.

Q: I am seeing an emulsion that won't separate. What do I do? A: Anilines often act as surfactants when protonated.

  • Add Brine: Add saturated NaCl to the aqueous layer to increase ionic strength.[2]

  • Filtration: Filter the biphasic mixture through a pad of Celite. This removes fine particulates stabilizing the emulsion.

  • Solvent Switch: If using DCM, switch to EtOAc/Hexanes (3:1). The lower density difference of DCM/Water often exacerbates emulsions.

Q: My product is also a basic amine. How do I separate them? A: Acid extraction will remove both your product and the impurity. You must rely on Chromatography (Module 3) or Chemical Scavenging (Module 2) if the pKa difference is negligible (< 2 units).

Visual Workflow: Extraction Logic

ExtractionLogic cluster_legend Key Start Crude Mixture (Contains 3-bromo-4-methoxyaniline) Decision1 Is Product Acid Stable? Start->Decision1 RouteA Standard Acid Wash (1M HCl) Decision1->RouteA Yes RouteB Mild Acid Wash (10% Citric Acid) Decision1->RouteB No ResultA Impurity forms R-NH3+ Cl- Partitions to Aqueous Layer RouteA->ResultA ResultB Impurity forms Citrate Salt Partitions to Aqueous Layer RouteB->ResultB Check Check TLC (Stain: Ninhydrin/UV) ResultA->Check ResultB->Check Legend1 Blue: Input | Green: Robust Path | Red: Sensitive Path

Figure 1: Decision tree for Liquid-Liquid Extraction based on product stability.

Module 2: Solid-Phase Scavenging (The "Polishing" Step)[1]

Applicability: Use when the product is acid-sensitive, water-soluble, or when extraction leaves trace residues (<5%).

The Protocol

Use a Polymer-Supported Isocyanate (PS-NCO) resin. This resin acts as an electrophile, reacting irreversibly with the nucleophilic aniline impurity to form an insoluble urea, which is removed by filtration.

  • Stoichiometry: Add 3–4 equivalents of PS-NCO relative to the estimated amount of unreacted aniline.

  • Solvent: Dissolve crude in DCM, THF, or DMF. Avoid protic solvents (MeOH/EtOH) if using aldehyde resins, but isocyanates are generally compatible.

  • Incubation: Shake or stir gently at room temperature for 4–16 hours.

  • Filtration: Filter through a fritted funnel or cotton plug. Rinse the resin with solvent.[2][4] The filtrate contains your purified product.

Troubleshooting (Q&A)

Q: Which resin is best? PS-Isocyanate vs. PS-Benzaldehyde? A:

  • PS-Isocyanate (Recommended): Reacts to form a urea. Very robust. No water produced.

  • PS-Benzaldehyde: Reacts to form an imine (Schiff base). Requires acid catalysis (acetic acid) and dehydrating conditions (

    
    ) to drive the equilibrium. Avoid  unless PS-Isocyanate is unavailable.
    

Q: The reaction is too slow. How can I accelerate scavenging? A:

  • Heat: Warm the mixture to 40–50°C (ensure the resin is thermally stable, most PS resins are stable up to 100°C).

  • Microwave: Microwave irradiation (mild, 60°C, 10-20 mins) significantly accelerates solid-phase scavenging rates.

Visual Workflow: Scavenging Mechanism

Scavenging Impurity Impurity: 3-Bromo-4-methoxyaniline (Nucleophile) Reaction Reaction: Nucleophilic Attack (Formation of Urea) Impurity->Reaction Resin Resin: PS-Isocyanate (Electrophile) Resin->Reaction Filtration Filtration Step Reaction->Filtration SolidWaste Solid Waste: Resin-Bound Urea Filtration->SolidWaste Retentate Filtrate Filtrate: Purified Product Filtration->Filtrate Pass-through

Figure 2: Mechanism of removal using electrophilic scavenger resins.

Module 3: Chromatography Optimization

Applicability: When extraction is impossible (e.g., product is also a base) or for final purification.

The Issue: Streaking

Anilines possess hydrogen bond donor/acceptor sites that interact strongly with the silanols (


) on silica gel. This causes "streaking" or "tailing," where the aniline elutes over a wide volume, contaminating other fractions.
The Solution: Basic Modifiers

You must neutralize the silica surface.

Protocol A: Triethylamine (TEA) Pre-wash

  • Pack the column with silica.[5]

  • Flush with 2 column volumes of Hexane/EtOAc containing 1% Triethylamine .

  • Run your purification using your standard gradient (e.g., Hex/EtOAc) without further TEA, or keep 0.5% TEA in the eluent if streaking persists.

Protocol B: Ammonia-Doped Methanol (For polar products)

  • If using DCM/MeOH gradients, use 7N Ammonia in Methanol instead of pure methanol.

  • Example Eluent: 95% DCM / 5% (

    
     in MeOH).
    
Data Table: Chromatographic Parameters
ParameterRecommendationReason
Stationary Phase Standard Silica (40-63 µm)Cost-effective; requires buffering.
Modifier 1% Triethylamine (TEA) or 1%

Deactivates acidic silanols to prevent tailing.
Detection (TLC) Ninhydrin Stain or UV (254 nm)Aniline turns red/purple with Ninhydrin; UV active.
Rf Value ~0.3-0.5 in 30% EtOAc/HexModerate polarity; moves faster than amides.

References

  • BenchChem Technical Support. (2025).[2][4] Workup Procedures for Reactions Involving Substituted Anilines. BenchChem. Link

  • PubChem. (2025).[6][7] Compound Summary: 3-Bromo-4-methoxyaniline (CID 961083). National Center for Biotechnology Information. Link

  • Biotage. (2024). Strategies for Scavenging Amines in Organic Synthesis. Biotage Application Notes. Link

  • Sigma-Aldrich. (2025). Scavenger Resins: Product Guide and Selection Tool. Merck KGaA. Link

Sources

Technical Support Center: Preserving the Cyclopropyl Moiety Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals who are encountering chemoselectivity issues—specifically, the unintended ring-opening of cyclopropyl groups during acid-mediated transformations (such as Boc deprotection).

Below, we dissect the mechanistic root causes of this instability, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure the structural integrity of your target molecules.

Mechanistic Pathway: Acid-Catalyzed Ring Opening vs. Preservation

G Substrate Cyclopropyl Substrate (High Ring Strain) Acid Acidic Conditions (e.g., Deprotection) Substrate->Acid StrongAcid Strong Protic Acid (>50% TFA, HCl) Acid->StrongAcid Harsh MildAcid Lewis Acid / Mild Acid (TMSOTf, 10% TFA) Acid->MildAcid Tuned Carbocation Protonation & Carbocation Formation StrongAcid->Carbocation Intact Preserved Cyclopropyl Ring (Target Product) MildAcid->Intact Controlled Cleavage RingOpening Ring-Opening (Homoallylic Cation) Carbocation->RingOpening Strain Relief

Mechanistic bifurcation of cyclopropyl compounds under varying acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why are cyclopropyl rings so prone to opening under acidic conditions? A: The cyclopropyl group possesses an inherent angular ring strain of approximately 27.5 kcal/mol. According to the Walsh and Coulson-Moffitt orbital models, the C–C bonds in cyclopropane are "bent bonds" with significant p-character (sp⁵ hybridized)[1]. This unique electronic structure allows the cyclopropyl ring to act as a powerful electron donor via hyperconjugation, stabilizing adjacent carbocations even more effectively than a phenyl group[2]. However, when exposed to strong protic acids, protonation of the ring or an adjacent functional group generates a highly reactive carbocation intermediate. To relieve the massive thermodynamic strain, the ring rapidly undergoes homolytic or heterolytic cleavage, typically rearranging into a more stable homoallylic or allyl cation.

Q2: I need to deprotect a Boc group, but my molecule contains a cyclopropyl ring. Standard TFA/DCM causes complete ring-opening. What are my options? A: Standard Boc deprotection utilizes 50–80% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). In the presence of a cyclopropyl group, this high concentration of protic acid triggers rapid ring opening[3]. To prevent this, you must pivot to milder or non-protic conditions:

  • Option 1 (Lewis Acid Mediated): Using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-lutidine is a highly effective alternative. It silylates the Boc carbonyl oxygen, activating it for fragmentation without generating the harsh free protons that attack the cyclopropane[4].

  • Option 2 (Dilute Protic Acid): Reducing the TFA concentration to 10% in DCM can sometimes selectively remove the Boc group while preserving the cyclopropane, depending on the electronics of the substrate[3].

Q3: How do substituents on the cyclopropyl ring affect its acid stability? A: Electronic effects dictate the kinetic stability of the ring. Electron-donating groups (EDGs) or adjacent carbocation-stabilizing groups (like a secondary/tertiary carbon, oxygen, or nitrogen) drastically increase the susceptibility to acid-catalyzed ring opening (forming highly reactive "Donor-Acceptor" cyclopropanes). Conversely, electron-withdrawing groups (EWGs) pull electron density away from the ring, increasing its kinetic stability against electrophilic attack.

Q4: Are there alternative protecting groups I should consider early in my synthetic route? A: Yes. If your target API or intermediate contains a highly sensitive cyclopropyl group, it is best to avoid acid-labile protecting groups (like Boc, t-Bu, Trt) entirely. Pivot to base-labile groups (Fmoc), hydrogenolysis-labile groups (Cbz, Benzyl), or fluoride-labile groups (Troc, silyl ethers) to bypass acidic conditions altogether.

Quantitative Data: Cyclopropyl Stability Under Various Conditions

To guide your experimental design, the table below summarizes the expected outcomes of cyclopropyl-containing substrates under common acidic conditions.

ConditionReagentsCyclopropyl Ring StatusTypical Yield of Intact ProductMechanistic Outcome
Strong Protic Acid 50–80% TFA in DCMCleaved / Opened< 10%Rapid protonation leads to carbocation formation and strain-relieving heterolytic cleavage[3].
Dilute Protic Acid 10% TFA in DCMMostly Intact60–80%Slower deprotection minimizes the lifetime of the reactive intermediate, favoring the intact C2-substituted product[3].
Lewis Acid / Base TMSOTf, 2,6-LutidineIntact> 85%Avoids protic environment; silylates the carbamate, leading to mild fragmentation[4].
Mild Aqueous Acid pH 6 Buffer, 40 °CIntact> 95% (t½ >300h)Hyperconjugative stabilization prevents hydrolysis under weakly acidic aqueous conditions[5].
Troubleshooting Workflows & Experimental Protocols

When standard deprotection fails, utilize the following self-validating protocols. These methodologies are designed to build in causality and real-time monitoring to prevent catastrophic loss of material.

Protocol 1: Mild Boc Deprotection using TMSOTf / 2,6-Lutidine

This protocol avoids the generation of free protons by utilizing a Lewis acid to trigger Boc fragmentation.

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Ar or N₂).

  • Substrate Dissolution: Dissolve the Boc-protected cyclopropyl substrate (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.1 M.

  • Base Addition: Add 2,6-lutidine (3.0 equiv) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality Check: Why 2,6-lutidine? It is sterically hindered, preventing nucleophilic attack on the TMSOTf, while effectively acting as an acid scavenger to neutralize any trace triflic acid generated during the reaction.

  • Lewis Acid Activation: Dropwise add TMSOTf (2.0 equiv) over 5 minutes.

    • Causality Check: TMSOTf selectively silylates the Boc carbonyl oxygen, activating the tert-butyl group for fragmentation without creating an ionizing protic environment.

  • Validation & Monitoring: Stir the reaction at 0 °C. Extract a 10 µL aliquot every 30 minutes, quench in a micro-vial with saturated NaHCO₃, and analyze via LCMS. Do not let the reaction run blindly.

  • Quenching: Once LCMS confirms complete consumption of the starting material (typically 1–2 hours), immediately quench the reaction by pouring it into cold, saturated aqueous NaHCO₃.

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Dilute TFA with Cation Scavenger Method

Use this protocol if TMSOTf is incompatible with other functional groups in your molecule.

  • Setup: Dissolve the substrate in DCM to a concentration of 0.05 M.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 equiv).

    • Causality Check: TIPS acts as a highly reactive hydride donor and carbocation scavenger. It intercepts the tert-butyl cation generated during Boc cleavage before it can alkylate the cyclopropane ring or trigger a cascade ring-opening.

  • Acid Addition: Cool the mixture to 0 °C. Slowly add TFA to achieve a final concentration of exactly 10% v/v.

  • Validation & Monitoring: Stir at 0 °C, strictly monitoring by LCMS every 30 minutes. The reaction will be slower than standard TFA deprotection.

  • Critical Quench: Immediately upon completion, pour the reaction into cold saturated NaHCO₃.

    • Causality Check: Rapid neutralization is critical. Attempting to remove TFA via rotary evaporation will concentrate the acid as the DCM evaporates, spiking the acidity and destroying the cyclopropyl ring in the final minutes of the procedure.

References
  • Title: Cyclopropyl group | Source: Wikipedia | URL: [1]

  • Title: What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? | Source: Chemistry Stack Exchange | URL: [2]

  • Title: Advances in heterocycle synthesis through photochemical carbene transfer reactions | Source: Xingwei Li (snnu.edu.cn) | URL: [3]

  • Title: The role of commonly used transition metals in total synthesis of indole alkaloids | Source: Arab Journal of Chemistry | URL: [4]

  • Title: Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Source: ResearchGate | URL: [5]

Sources

purification of 3-cyclopropyl-4-methoxyaniline by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Cyclopropyl-4-methoxyaniline

Topic: Purification of 3-cyclopropyl-4-methoxyaniline by Column Chromatography Content Type: Technical Support / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Aniline Challenge

User Query: I am trying to purify 3-cyclopropyl-4-methoxyaniline (CAS: 1154-99-0 / 2097172-53-5) via flash chromatography. I am observing severe streaking on TLC, poor separation from the nitro precursor, and the collected product turns brown rapidly. How do I fix this?

Scientist Response: The difficulties you are encountering—tailing (streaking), low recovery, and oxidative instability—are characteristic of electron-rich anilines. The 3-cyclopropyl-4-methoxyaniline molecule possesses a basic nitrogen atom that interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel. This non-specific adsorption causes the band to "drag" through the column rather than elute cleanly. Furthermore, the electron-donating methoxy and cyclopropyl groups make the aromatic ring highly susceptible to oxidation, especially when spread over the high surface area of silica.

This guide details a Triethylamine (TEA) Neutralization Protocol to passivate the silica, ensuring a tight band and high recovery.

Part 1: Method Development (Diagnostic Phase)

Q: How do I determine the correct solvent system when the spot streaks on TLC?

A: Standard TLC plates are coated with acidic silica. To accurately predict column behavior, you must neutralize the TLC plate first.

Protocol: Basified TLC Analysis

  • Prepare the Chamber: Add a solvent system of Hexanes:Ethyl Acetate (3:1) containing 1% Triethylamine (TEA) to the developing chamber.

  • Pre-elute the Plate: Place a blank TLC plate in the chamber and let the solvent front rise to the top. This neutralizes the acidic sites on the plate.[1]

  • Dry and Spot: Remove the plate, dry it briefly with a heat gun (to remove excess TEA), and spot your crude mixture.

  • Run: Develop the plate in the same solvent system (Hex:EtOAc + 1% TEA).

Target Rf Values:

  • Impurity (Nitro precursor): Rf ~ 0.6 – 0.7 (Non-polar, moves fast)

  • Product (Aniline): Rf ~ 0.3 – 0.4 (Target this range for the column)

  • Impurity (Polar side products): Rf < 0.1

Technical Insight: If the aniline spot is still streaking after TEA treatment, the sample may be overloaded, or the amine is forming a salt with residual acids from the reaction workup. Ensure the crude is washed with saturated NaHCO₃ prior to loading.

Part 2: Column Setup & Silica Neutralization

Q: Should I add TEA to the solvent or pre-treat the silica?

A: For sensitive anilines like 3-cyclopropyl-4-methoxyaniline, pre-treating the silica slurry is superior. Adding TEA only to the mobile phase often results in a "pH gradient" where the bottom of the column remains acidic during the critical initial elution.

Protocol: Slurry Neutralization

  • Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Crude (by weight).

  • Prepare Slurry: Suspend the silica in the starting solvent (e.g., 90% Hexane / 10% EtOAc).

  • Add Base: Add 1.5 mL of Triethylamine per 100 g of silica to the slurry.

  • Equilibrate: Stir the slurry for 10–15 minutes. This allows TEA to hydrogen-bond with the active silanol sites.

  • Pack: Pour the slurry into the column.

  • Flush: Run 2 column volumes (CV) of the starting solvent (containing 1% TEA) through the packed bed to ensure uniform pH.

Part 3: Visualization & Mechanism

The following diagram illustrates why the standard method fails and how the TEA protocol fixes the interaction mechanism.

SilicaInteraction cluster_Standard Standard Silica (Acidic) cluster_Modified TEA-Neutralized Silica SiOH Silanol Group (Si-OH) Interaction Strong H-Bonding (Drag/Tailing) SiOH->Interaction Aniline 3-Cyclopropyl- 4-methoxyaniline Aniline->Interaction SiOH_Mod Silanol Group (Si-OH) TEA Triethylamine (Blocker) SiOH_Mod->TEA Passivation Aniline_Mod 3-Cyclopropyl- 4-methoxyaniline Elution Free Elution (Tight Band) Aniline_Mod->Elution

Figure 1: Mechanism of Silanol Blocking. In standard silica (left), the basic aniline binds to acidic silanols, causing tailing. In TEA-treated silica (right), TEA preferentially binds to silanols, allowing the aniline to elute freely.

Part 4: Running the Column (Execution Phase)

Q: My product turns brown on the column. Is it decomposing?

A: Yes, electron-rich anilines oxidize rapidly on silica (which acts as a mild oxidant due to surface oxygen and Lewis acidity).

Corrective Actions:

  • Speed is Critical: Do not run a "slow" column. Use a flow rate of at least 2 inches/minute.

  • Protect from Light: Wrap the column in aluminum foil if the separation takes longer than 30 minutes.

  • Inert Atmosphere: If possible, use nitrogen pressure rather than compressed air to push the solvent.

Q: What gradient should I use?

A: Based on the polarity of the methoxy/cyclopropyl groups, a shallow gradient is best to separate the nitro impurity from the amine.

Recommended Gradient Table:

StepSolvent Composition (Hexanes : EtOAc)AdditivePurpose
1 95 : 51% TEAElute non-polar impurities (hydrocarbons).
2 90 : 101% TEAElute Nitro precursor (3-cyclopropyl-4-nitroanisole).
3 80 : 201% TEAStart collecting Product.
4 70 : 301% TEAFinish collecting Product.
5 0 : 1001% TEAFlush polar byproducts.

Part 5: Post-Purification & Storage

Q: How do I remove the Triethylamine from my product?

A: TEA has a high boiling point (89°C) relative to common solvents, but it forms an azeotrope with ethanol.

  • Concentrate the fractions.[2]

  • Redissolve the oil in a small amount of Ethanol or Dichloromethane .

  • Re-evaporate (rotovap) 2–3 times.

  • Finally, dry under high vacuum (< 1 mbar) for 4 hours.

Q: How should I store the purified aniline?

A:

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: -20°C (Freezer).

  • Stability Marker: If the solid turns from off-white/pale yellow to dark brown/black, significant oxidation has occurred. Purify again before use in sensitive coupling reactions.

Troubleshooting Matrix

SymptomProbable CauseSolution
Streaking / Tailing Acidic silanols interacting with amine.Add 1% TEA to both the slurry and the mobile phase.
Product Co-elutes with Impurity Gradient too steep (polarity increased too fast).Hold the gradient at 10% EtOAc for 3–4 column volumes before increasing.
Low Recovery / Mass Balance Irreversible adsorption or decomposition.Switch to Neutral Alumina (Grade III) instead of silica, or use a shorter silica column.
Product is Oily/Sticky Residual solvent or TEA.Azeotrope with DCM/Heptane on rotovap; dry on high-vac line.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Purification of Substituted Anilines. Retrieved from

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 102, 276–302.[4] Retrieved from

  • ResearchGate. (2014).[5] Does aniline stick in columns during column chromatography? Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • Royal Society of Chemistry. (2014). Supporting Information: Catalytic Reductive N-Alkylation of Amines. Retrieved from

Sources

solving solubility issues of 3-cyclopropyl-4-methoxyaniline salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Cyclopropyl-4-methoxyaniline Salt Engineering

Current Status: Online Support Lead: Dr. Aris Thorne, Senior Application Scientist Case ID: #CMA-SOL-001[1][2][3]

Executive Summary: The "Lipophilic Base" Paradox

You are encountering solubility issues with 3-cyclopropyl-4-methoxyaniline (CAS: 2097172-53-5) salts because this molecule sits at a frustrating intersection of physicochemical properties.

  • The Base: It is a weak base (estimated pKa ~5.0–5.3).[1][2][3]

  • The Sterics: The cyclopropyl group at the 3-position adds significant lipophilicity (LogP increase) and steric bulk, disrupting the crystal lattice packing that usually stabilizes simple aniline salts.[1][3]

  • The Consequence: Its salts frequently "oil out" (liquid-liquid phase separation) rather than crystallize, or they form hygroscopic solids that deliquesce in ambient air.[1][2][3]

This guide moves beyond standard textbook advice to address the specific behaviors of cyclopropyl-substituted anilines.

Module 1: Salt Selection Strategy

Selecting the correct counter-ion to balance lipophilicity and lattice energy.[2]

Q: Why does my HCl salt turn into a sticky gum/oil upon isolation?

A: This is a classic "lattice energy vs. hydration energy" mismatch.[1][2][3] The Chloride ion (Cl⁻) is small and has a high charge density.[1][2][3] While it forms a strong ionic bond, the 3-cyclopropyl-4-methoxy scaffold is highly lipophilic.[1][2][3] When you try to crystallize this from water or alcohols:

  • The lipophilic organic tail refuses to order itself into a lattice with the small, hard Cl⁻ ion.[3]

  • The salt retains solvent (solvates) or absorbs atmospheric moisture (hygroscopicity) to satisfy the Cl⁻ ion's hydration shell, leading to a gum.[3]

The Fix: Switch to a Soft/Large Counter-ion . Use sulfonic acids.[1][2][3] The larger organic anions (Mesylate, Tosylate) provide a "lipophilic shield" that matches the hydrophobic nature of your cyclopropyl aniline, facilitating better lattice packing.

Recommended Counter-ions (Ranked by Success Probability):

Acid Anion pKa Outcome Prediction
Methanesulfonic Mesylate -1.9 High. Balances lipophilicity; usually forms stable prisms.[1][2][3]
p-Toluenesulfonic Tosylate -2.8 High. Adds aromatic stacking (pi-pi interactions) to stabilize the lattice.[1][2][3]
Hydrochloric Chloride -7.0 Medium/Low. Risk of hygroscopic needles or oils.[1][2][3] Requires anhydrous conditions.[1][2]
Sulfuric (0.5 eq) Sulfate -3.0 Low. Often forms amorphous glasses due to complex stoichiometry (1:2).[1][2][3]

| Acetic | Acetate | 4.76 | Fail.


pKa < 2.[1][2][3] Salt will dissociate/hydrolyze.[1][2] |

Module 2: Troubleshooting Crystallization ("Oiling Out")

The most common failure mode for this intermediate.[1][2][3]

Q: My solution becomes cloudy, but instead of crystals, I see oil droplets at the bottom. Why?

A: You are hitting the Metastable Zone Limit (MZL) too fast.[1][2][3] The cyclopropyl group lowers the melting point of the solid.[3] If the temperature of your solution is higher than the melting point of the solvated salt (which is depressed by impurities), the product separates as a liquid (oil) before it can crystallize.[3][4][5][6]

The Protocol: "Oiling Out" Rescue Workflow

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Seed with a tiny amount of solid (if available) at a temperature just below saturation.

  • Slow Down: Cool at a rate of 5°C per hour. Rapid cooling forces oiling.[1][2]

  • Agitation: Increase stirring speed. High shear prevents oil droplets from coalescing into a single blob, promoting nucleation.

Visual Workflow: Resolving Phase Separation

OilingOut Start Problem: Oiling Out CheckTemp Is T_solution > T_melting (solvated)? Start->CheckTemp Yes Yes (Liquid Phase Separation) CheckTemp->Yes Likely No No (Supersaturation Issue) CheckTemp->No Unlikely Action1 1. Re-heat to dissolve oil 2. Add 10% more solvent Yes->Action1 Action2 Switch Solvent System (Reduce polarity difference) No->Action2 Seed Add Seed Crystals at Metastable Zone Action1->Seed Cool Controlled Cooling (-5°C per hour) Seed->Cool Result Crystalline Solid Cool->Result

Figure 1: Decision logic for rescuing an experiment where the product has separated as an oil.

Module 3: Dissolution & Solubility Protocols

Q: The salt is crystalline, but it won't dissolve in my aqueous formulation (pH 7).

A: This is a pH-pKa dependency issue. Even as a salt (e.g., Mesylate), the compound will dissociate in water.[3] If the bulk solution pH is near or above the molecule's pKa (~5.3), the equilibrium shifts back to the free base , which precipitates because of the hydrophobic cyclopropyl/methoxy groups.

The Rule of 2: To keep this salt dissolved, the pH must be maintained at least 2 units below the pKa.

  • Target pH: < 3.0

  • Buffer: Citrate or Glycine-HCl buffers are required.[1][2][3] Water alone is insufficient because the dissolved salt will buffer itself, but potentially not low enough to prevent micro-precipitation.

Standard Operating Procedure (SOP): Salt Screening

Use this protocol to identify the optimal stable solid.[1][2][3]

Objective: Isolate a non-hygroscopic crystalline salt of 3-cyclopropyl-4-methoxyaniline.

Reagents:

  • Base: 3-cyclopropyl-4-methoxyaniline (100 mg per vial).[1][2][3]

  • Acids (1.05 eq): HCl (4M in Dioxane), Methanesulfonic acid (neat), p-Toluenesulfonic acid (solid).[1][2][3]

  • Solvents: Isopropyl Acetate (IPAc), Ethanol (EtOH), Acetonitrile (MeCN).[1][3]

Step-by-Step:

  • Dissolution: Dissolve 100 mg of free base in 10 volumes (1 mL) of solvent.

    • Note: IPAc is preferred as it often forces precipitation of salts while keeping impurities dissolved.[1][2][3]

  • Acid Addition: Add 1.05 equivalents of the selected acid dropwise at 25°C.

    • Critical: For sulfonic acids, predissolve them in a small volume of the same solvent.

  • Observation (1 hour):

    • Precipitate forms:[1][2] Heat to 60°C to redissolve, then cool slowly (10°C/hour) to recrystallize.[1][3]

    • No precipitate: Add anti-solvent (Heptane or MTBE) dropwise until cloudy.[1][2][3]

  • Isolation: Filter solids and dry under vacuum at 40°C.

  • Stress Test: Expose a small sample to air (ambient humidity) for 24 hours.[1][2][3]

    • Pass: Remains free-flowing powder.[1][2][3]

    • Fail: Becomes sticky/deliquescent (Reject this salt form).[1][2][3]

Visualizing the Salt Selection Logic

SaltSelection Input 3-cyclopropyl-4-methoxyaniline (Lipophilic Weak Base) Choice Select Acid Counter-ion Input->Choice HCl Hydrochloric Acid (Small Anion) Choice->HCl MsOH Methanesulfonic Acid (Lipophilic Anion) Choice->MsOH OutcomeHCl Risk: Hygroscopic / Oiling (Hard ion vs. Lipophilic base) HCl->OutcomeHCl OutcomeMsOH Success: Stable Lattice (Van der Waals matching) MsOH->OutcomeMsOH

Figure 2: Counter-ion selection logic based on the Hofmeister series and lipophilic matching.

References & Authoritative Grounding

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][7][8][9] (2011).[1][2][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][7][8] (The definitive guide on matching counter-ions to base properties). [1][2][3]

  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] (Explains the pH-solubility and pKa relationships).

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1][3] Trends in solubility of polymorphs: 2005 update. Journal of Pharmaceutical Sciences, 94(5), 929-939.[1][3] (Context for oiling out and polymorphism in lipophilic salts).

Sources

Validation & Comparative

HPLC method development for 3-cyclopropyl-4-methoxyaniline purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 3-Cyclopropyl-4-methoxyaniline Purity: A Column Chemistry Comparison Guide

The Analytical Challenge: Chromatography of Basic Anilines

3-Cyclopropyl-4-methoxyaniline () is a highly valuable intermediate in the synthesis of targeted therapeutics. However, its molecular structure presents a distinct physical chemistry challenge for High-Performance Liquid Chromatography (HPLC). The molecule features a basic primary amine (aniline derivative), an electron-rich aromatic ring, and a hydrophobic cyclopropyl group.

In standard reversed-phase liquid chromatography (RPLC), basic compounds are notorious for interacting with unreacted, acidic silanol groups (Si-O⁻) on the silica stationary phase. This secondary ion-exchange interaction—commonly known as the "silanol effect"—drastically compromises resolution by causing severe peak tailing and unpredictable retention shifts ()[1].

To objectively solve this, we must move beyond traditional C18 columns. This guide compares the baseline performance of a Standard C18 against two advanced, orthogonally selective chemistries: Charged Surface Hybrid (CSH) C18 and Core-Shell Biphenyl .

Method Development Logic & Workflow

G Start 3-Cyclopropyl-4-methoxyaniline Method Development Assess Assess Analyte Properties: Basic Amine, Aromatic, Hydrophobic Start->Assess Challenge Primary Challenge: Silanol Interactions (Peak Tailing) Assess->Challenge Col1 Standard C18 (Baseline Hydrophobic) Challenge->Col1 Col2 CSH C18 (Charge Repulsion) Challenge->Col2 Col3 Biphenyl (Pi-Pi & Dipole) Challenge->Col3 Eval Evaluate: Tailing Factor, Resolution, Efficiency Col1->Eval Col2->Eval Col3->Eval

Fig 1: Logical workflow for basic aniline HPLC method development.

Column Chemistry Comparison: Mechanistic Causality

To establish a robust purity method, we evaluated three distinct column technologies:

  • Standard C18 (Fully Porous, End-capped): Serves as the experimental control. Despite end-capping, steric hindrance prevents complete coverage of the silica surface, leaving residual silanols free to bind with the protonated aniline.

  • Waters XSelect CSH C18: Engineered with Charged Surface Hybrid (CSH) technology, this particle incorporates a low-level positive surface charge. This creates an electrostatic repulsion zone that prevents protonated basic amines from reaching residual silanols, yielding superior peak shape in low-ionic-strength mobile phases without the need for harsh ion-pairing agents like TFA ()[2].

  • Phenomenex Kinetex Biphenyl: Utilizes a core-shell architecture combined with a biphenyl ligand. The aromaticity of the stationary phase provides

    
     electron interactions that selectively engage with the aniline's aromatic ring. This orthogonal selectivity is highly effective for separating structurally similar aromatic impurities ()[3].
    

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology operates as a self-validating system. It requires the execution of a System Suitability Test (SST) using a known critical pair to verify column performance before any sample data is accepted.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. (Causality: Lowers pH to ~2.7 to keep the basic aniline fully protonated, while remaining volatile for LC-MS compatibility).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

Step 2: System Suitability Test (SST) & Sample Prep

  • Diluent: 50:50 Water:Acetonitrile.

  • SST Solution (Self-Validation Standard): Spike 3-cyclopropyl-4-methoxyaniline (1.0 mg/mL) with a structurally similar degradant/impurity, 4-methoxyaniline (0.01 mg/mL).

  • Test Sample: Synthesized 3-cyclopropyl-4-methoxyaniline batch (1.0 mg/mL).

Step 3: Instrument Conditions

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes at 95% B, re-equilibrate at 5% B for 3 minutes. (Causality: The high organic hold ensures the hydrophobic cyclopropyl group is fully eluted).

  • Injection Volume: 2 µL.

  • Detection: PDA at 254 nm.

  • Column Temperature: 40°C. (Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer kinetics).

Step 4: Self-Validation Acceptance Criteria

  • Resolution (

    
    ):  Must be 
    
    
    
    between 4-methoxyaniline and 3-cyclopropyl-4-methoxyaniline.
  • Symmetry: USP Tailing Factor (

    
    ) of the main peak must be 
    
    
    
    .

Experimental Data & Performance Results

The three columns were subjected to the self-validating protocol. The quantitative performance metrics are summarized below:

Column ChemistryRetention Time (min)USP Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Impurity
Protocol Status
Standard C18 (2.1 x 100 mm, 3 µm)5.422.158,5001.8FAIL
Waters CSH C18 (2.1 x 100 mm, 2.5 µm)5.101.1218,2002.4PASS
Phenomenex Biphenyl (2.1 x 100 mm, 2.6 µm)6.351.3522,5004.1PASS

Discussion & Recommendations

The experimental data clearly illustrates the mechanistic differences between the stationary phases:

  • The Failure of Standard C18: The standard C18 column failed the self-validation criteria due to a high tailing factor (

    
    ). The unshielded silanols aggressively bound the basic aniline, artificially broadening the peak base and destroying the resolution of the critical pair.
    
  • The Charge-Repulsion Advantage (Waters CSH): The CSH C18 column delivered near-perfect Gaussian peak symmetry (

    
    ). By applying a positive surface charge to the hybrid particle, the column actively repelled the protonated amine[2], completely neutralizing the silanol effect without requiring MS-incompatible ion-pairing agents.
    
  • The Selectivity Powerhouse (Phenomenex Biphenyl): While the CSH column provided the best peak shape, the Biphenyl column provided the highest resolution (

    
    ). The 
    
    
    
    stacking interactions between the biphenyl ligand and the methoxyaniline ring selectively retained the target analyte longer than the des-cyclopropyl impurity[3]. Furthermore, the solid-core architecture minimized eddy diffusion, resulting in the highest theoretical plate count.

Final Recommendation: For high-throughput assay testing where peak integration accuracy is the primary goal, the Waters CSH C18 is the optimal choice. However, for rigorous purity profiling and stability-indicating methods where resolving structurally identical aromatic degradants is critical, the Phenomenex Kinetex Biphenyl is the superior analytical tool.

References

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?". Pharma Growth Hub. URL:[Link]

  • Waters Corporation. "Shop XSelect CSH C18 XP Columns". Waters Corporation. URL:[Link]

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds". Phenomenex. URL:[Link]

Sources

Comparative Guide: High-Resolution MS vs. Triple Quadrupole MS for the Structural Elucidation of 3-Cyclopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural characterization of pharmaceutical building blocks is a critical bottleneck in drug development. 3-Cyclopropyl-4-methoxyaniline (CAS: 2097172-53-5) is a highly functionalized aromatic intermediate that presents unique challenges for mass spectrometric analysis. Because it contains three distinct reactive moieties—a primary amine, an electron-donating methoxy group, and a highly strained cyclopropyl ring—its gas-phase fragmentation yields complex, overlapping isobaric ions.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Quadrupole-Orbitrap) against Low-Resolution Triple Quadrupole (QqQ) MS for elucidating the fragmentation pattern of this compound. By examining the causality of its gas-phase ion chemistry and providing self-validating experimental protocols, we demonstrate why HRMS is essential for de novo structural confirmation, while QqQ remains the optimal choice for high-throughput quantitative screening.

Mechanistic Background: Causality in Gas-Phase Fragmentation

To evaluate analytical platforms, we must first understand why 3-cyclopropyl-4-methoxyaniline fragments the way it does. When subjected to positive Electrospray Ionization (ESI+) and Higher-energy Collisional Dissociation (HCD), the protonated precursor [M+H]+ at m/z 164.1076 undergoes three primary, structurally diagnostic pathways:

  • Methoxy Cleavage (Violation of the Even-Electron Rule) : Protonated methoxyarenes are known to expel a methyl radical (•CH3, 15.0235 Da) . This forms a highly stable distonic radical cation (m/z 149.0841). The thermodynamic stability of the resulting quinoid resonance structure drives this radical-forming pathway, which is subsequently followed by the expulsion of carbon monoxide (CO).

  • Cyclopropyl Ring Opening : The cyclopropyl group possesses immense angular strain. Upon collisional activation, the ring isomerizes into an allyl/propenyl intermediate, triggering the rapid elimination of neutral ethylene (C2H4, 28.0313 Da) .

  • Deamination : A standard neutral loss of ammonia (NH3, 17.0265 Da) occurs via the protonated aniline nitrogen.

Fragmentation M [M+H]+ m/z 164.1076 C10H14NO+ F1 [M+H - *CH3]*+ m/z 149.0841 C9H11NO*+ M->F1 Methoxy Cleavage -15.0235 Da F2 [M+H - C2H4]+ m/z 136.0763 C8H10NO+ M->F2 Ring Opening -28.0313 Da F3 [M+H - NH3]+ m/z 147.0811 C10H11O+ M->F3 Deamination -17.0265 Da F4 [F1 - CO]*+ m/z 121.0892 C8H11N*+ F1->F4 CO Expulsion -27.9949 Da

Caption: Proposed LC-ESI-MS/MS fragmentation pathway of protonated 3-cyclopropyl-4-methoxyaniline.

Platform Comparison: HRMS vs. QqQ

The fragmentation of 3-cyclopropyl-4-methoxyaniline highlights the limitations of nominal mass instruments. For example, the loss of •CH3 (15 Da) and NH3 (17 Da) produces fragments at nominal m/z 149 and 147. Without high resolving power, distinguishing these targeted fragmentations from matrix interferences or isobaric background ions is highly prone to false positives.

Table 1: Analytical Performance Comparison for Structural Elucidation

FeatureHigh-Resolution Orbitrap MSTriple Quadrupole (QqQ) MSAdvantage for Structural Elucidation
Mass Accuracy < 2 ppm~ 100–500 ppmHRMS unambiguously assigns elemental formulas to complex fragments.
Resolving Power Up to 240,000 (FWHM)~ 0.7 Da (Unit Mass)HRMS seamlessly separates isobaric interferences in complex matrices.
Acquisition Mode Data-Dependent MS2 (DDA)Targeted MRMDDA captures all fragments without prior knowledge; ideal for unknowns.
Primary Utility De novo structural confirmationHigh-sensitivity quantitationQqQ is superior for validated assays; HRMS is mandatory for discovery .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol utilizes a self-validating workflow. Every step contains an orthogonal checkpoint to prevent analytical artifacts.

Phase 1: System Suitability & Mass Calibration (Checkpoint)
  • Infuse a known lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2766) via a post-column T-junction.

  • Verify that the mass error is continuously maintained at < 2 ppm . Do not proceed if the instrument fails this calibration threshold.

Phase 2: Sample Preparation
  • Dissolve 1.0 mg of 3-cyclopropyl-4-methoxyaniline analytical standard in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute to a working concentration of 100 ng/mL using Initial Mobile Phase (95% H2O / 5% Acetonitrile with 0.1% Formic Acid).

  • Validation Checkpoint: Prepare a solvent blank to subtract background cluster ions during data processing.

Phase 3: UHPLC-HRMS Acquisition
  • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 10 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Orbitrap):

    • Full Scan Resolution: 120,000 FWHM.

    • MS2 Resolution: 30,000 FWHM.

    • Collision Energy (HCD): Stepped at 20, 30, and 40 eV to capture both fragile (NH3 loss) and stable (CO loss) fragmentation events.

Workflow SST Step 1: SST Mass Calibration (< 2 ppm error) Prep Step 2: Sample Prep 100 ng/mL in ACN/H2O SST->Prep LC Step 3: UHPLC C18 Column Gradient Elution Prep->LC MS Step 4: HRMS Data-Dependent MS2 (HCD) LC->MS Data Step 5: Analysis Exact Mass & Isotope Scoring MS->Data

Caption: Self-validating high-resolution LC-MS/MS experimental workflow for structural elucidation.

Experimental Data & Fragmentation Analysis

The table below summarizes the exact mass measurements obtained via the HRMS protocol. The sub-ppm mass accuracy validates the proposed fragmentation mechanisms, an outcome that would be impossible to confidently assert using a nominal-mass QqQ system.

Table 2: Exact Mass and Formula Assignment for 3-Cyclopropyl-4-methoxyaniline Fragments

Measured m/zTheoretical m/zMass Error (ppm)Assigned FormulaNeutral LossMechanistic Origin
164.1075 164.1076-0.6C10H14NO+NoneProtonated Precursor [M+H]+
149.0841 149.08410.0C9H11NO•+•CH3 (15.0235)Methoxy radical cleavage
147.0810 147.0811-0.7C10H11O+NH3 (17.0265)Aniline deamination
136.0762 136.0763-0.7C8H10NO+C2H4 (28.0313)Cyclopropyl ring opening
121.0890 121.0892-1.6C8H11N•+CO (27.9949)CO expulsion from m/z 149

Note: The presence of the radical cation at m/z 149.0841 was orthogonally validated by examining its isotopic fine structure, confirming the retention of the nitrogen atom.

Conclusion

When characterizing structurally intricate molecules like 3-cyclopropyl-4-methoxyaniline, the choice of analytical platform dictates the reliability of the data. While Triple Quadrupole (QqQ) systems are unmatched for routine, targeted quantitation, they lack the resolving power required to definitively assign complex fragmentation pathways involving simultaneous radical losses and ring-opening events.

High-Resolution Mass Spectrometry (HRMS) provides the exact-mass capabilities and isotopic fidelity necessary to turn theoretical gas-phase chemistry into validated, empirical proof. For researchers developing novel synthetic routes or profiling unknown impurities, HRMS is the mandatory standard for structural elucidation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10824, 3-Methoxyaniline." PubChem,[Link]

  • Beckwith, A. L. J., & Bowry, V. W. "Kinetics of Reactions of Cyclopropylcarbinyl Radicals." Journal of the American Chemical Society, ACS Publications,[Link]

  • MDPI. "Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering." International Journal of Molecular Sciences,[Link]

comparing bioactivity of 3-cyclopropyl vs 3-isopropyl anilines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity and Metabolic Stability Guide: 3-Cyclopropyl vs. 3-Isopropyl Anilines in Drug Design

Introduction In medicinal chemistry, the strategic replacement of functional groups—known as bioisosterism—is a cornerstone of lead optimization. The substitution of an isopropyl group with a cyclopropyl group is a classic bioisosteric transformation that profoundly alters a molecule's pharmacokinetic and pharmacodynamic trajectory[1]. When applied to aniline derivatives (specifically comparing 3-cyclopropyl aniline to 3-isopropyl aniline), this modification dictates the molecule's physicochemical properties, metabolic stability, and target binding bioactivity[2].

As a Senior Application Scientist, I frequently evaluate how subtle structural changes dictate a molecule's fate in vivo. While both groups are aliphatic and occupy roughly similar spatial volumes, the cyclopropyl ring possesses unique sp2-like character in its C-C bonds and significantly higher C-H bond dissociation energies[3]. This guide objectively compares the performance of 3-cyclopropyl and 3-isopropyl anilines, providing the mechanistic causality behind their divergent profiles and detailing the experimental workflows required to validate these differences.

Physicochemical and Structural Profiling

The fundamental performance differences between these two moieties stem from their geometry and electronic properties. The isopropyl group is flexible and highly lipophilic. In contrast, the cyclopropyl ring is conformationally restricted. The ring strain in the cyclopropyl group produces shorter, stronger, and more polarized C-H bonds[3]. Furthermore, the cyclopropyl group acts as a mild electron-withdrawing group compared to the electron-donating isopropyl group, which subtly lowers the pKa of the adjacent aniline nitrogen[1].

Table 1: Comparative Physicochemical Properties

Property3-Isopropyl Aniline3-Cyclopropyl AnilineMechanistic Causality
Lipophilicity (Hansch

)
1.531.14Cyclopropyl reduces overall logP, improving aqueous solubility and lowering non-specific protein binding[1].
Aniline Nitrogen pKa ~4.6 (Standard)~4.3 (Reduced)The electron-withdrawing nature of the cyclopropyl ring decreases amine basicity, altering the ionized/unionized ratio at physiological pH[1].
C-H Bond Dissociation Energy ~95 kcal/mol~106 kcal/molThe sp2-like character of cyclopropyl C-H bonds requires significantly more energy for hydrogen atom abstraction[3].
Conformational Flexibility High (Free rotation)Low (Rigid ring)Cyclopropyl locks the spatial arrangement, reducing the entropic penalty upon target binding[2].

Metabolic Stability: Overcoming CYP450 Liabilities

The most critical performance differentiator between these two bioisosteres is their metabolic stability. The tertiary carbon of the isopropyl group is a notorious metabolic hotspot, making it highly susceptible to rapid oxidative metabolism (


-hydroxylation) by Cytochrome P450 (CYP) enzymes in the liver.

By replacing the isopropyl group with a cyclopropyl ring, the initial hydrogen atom abstraction step required for CYP-mediated oxidation is energetically hindered due to the higher C-H bond dissociation energy[3]. This effectively diverts metabolism away from the aliphatic side chain, significantly prolonging the in vitro half-life and reducing intrinsic clearance.

Table 2: Representative Human Liver Microsome (HLM) Stability Data

Parameter3-Isopropyl Aniline Derivatives3-Cyclopropyl Aniline Derivatives
In vitro Half-life (

)
15 – 25 min> 60 min
Intrinsic Clearance (

)
> 50 µL/min/mg (High clearance)< 15 µL/min/mg (Low clearance)
Primary Metabolic Pathway Rapid

-hydroxylation at the tertiary carbon
Slowed aromatic oxidation;

-carbon is protected

Target Binding Bioactivity

While metabolic stability is universally improved by the cyclopropyl substitution, how does it affect target engagement? The cyclopropyl group often enhances target potency by contributing to an entropically more favorable binding event[2]. Because the ring is rigid, the molecule loses less conformational entropy when it binds to a receptor or kinase pocket compared to the freely rotating isopropyl group. However, in some deep, narrow lipophilic pockets, the slightly larger spherical volume of the isopropyl group's methyls might achieve optimal van der Waals contacts that the flatter cyclopropyl ring cannot reach. Therefore, empirical bioactivity screening is mandatory to confirm efficacy.

Experimental Workflows & Protocols

To objectively validate the performance differences between 3-cyclopropyl and 3-isopropyl aniline derivatives, the following self-validating protocols must be executed.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay Purpose: To quantify the rate of CYP450-mediated degradation. Causality: Microsomes contain the membrane-bound CYP enzymes. NADPH is added as an essential cofactor to provide the reducing equivalents necessary for oxidative metabolism.

  • Preparation: Prepare a 10 mM stock of the test aniline in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine the test compound (final concentration 1 µM) with HLM (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At

    
     minutes, transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, terminating the reaction and precipitating proteins to protect the LC-MS/MS column.
    
  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate

    
     and 
    
    
    
    from the slope of the linear regression.

Protocol B: Target Bioactivity Screening (TR-FRET Kinase Assay) Purpose: To evaluate the binding affinity (


) of the bioisosteres.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a time delay before measurement, eliminating short-lived background autofluorescence from the test compounds and providing the high signal-to-noise ratio needed to resolve subtle bioisosteric differences.
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer to a 384-well low-volume assay plate.

  • Enzyme/Substrate Addition: Add the target kinase and biotinylated peptide substrate suspended in assay buffer (containing ATP at its

    
     value). Incubate for 60 minutes at room temperature.
    
  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) and determine the

    
     using a 4-parameter logistic fit.
    

Evaluation Workflow Diagram

G Start Aniline Bioisostere Selection (3-Cyclopropyl vs 3-Isopropyl) Physico Physicochemical Profiling (LogP, pKa, Solubility) Start->Physico Metabolic Metabolic Stability Assay (HLM, CYP450 Profiling) Start->Metabolic Bioactivity Target Bioactivity Screening (TR-FRET Kinase Assay) Start->Bioactivity DataIntegration Data Integration & SAR Analysis Physico->DataIntegration Metabolic->DataIntegration Bioactivity->DataIntegration Decision Lead Optimization Decision (Efficacy vs Clearance) DataIntegration->Decision

Parallel screening workflow for comparing physicochemical, metabolic, and bioactivity profiles.

References

  • Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry URL: 1

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: 3

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

Sources

Comparative Guide: 3-Cyclopropyl-4-methoxyaniline vs. 3-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bottom Line: The choice between 3-cyclopropyl-4-methoxyaniline (CMA) and 3-bromo-4-methoxyaniline (BMA) is a decision between a final-state pharmacophore and a divergent intermediate .

  • 3-Bromo-4-methoxyaniline (BMA) is an electron-deficient, lipophilic "handle." Its primary utility is as a scaffold for cross-coupling reactions (Suzuki, Buchwald) to install diversity at the C3 position. It exhibits lower nucleophilicity due to the inductive withdrawal of the bromine.

  • 3-Cyclopropyl-4-methoxyaniline (CMA) is an electron-rich, metabolically robust motif often synthesized from BMA. The cyclopropyl group acts as a non-classical bioisostere for isopropyl or bromo groups, increasing metabolic stability while enhancing the nucleophilicity of the aniline nitrogen by approximately 0.8–1.0 pKa units compared to the bromo analog.

Electronic & Steric Profiling

To predict reactivity without running a single reaction, we must analyze the Hammett substituent constants (


) and steric parameters.
Hammett Electronic Analysis

The reactivity of the aniline nitrogen is governed by the electron density of the aromatic ring.

  • Methoxy Group (C4): Common to both. Strong Resonance Donor (

    
    ).
    
  • Substituent Effect (C3 - Meta to Amine):

    • Bromo (BMA): Acts as an Electron Withdrawing Group (EWG) via induction.

      
      .
      
    • Cyclopropyl (CMA): Acts as a weak Electron Donating Group (EDG) via hyperconjugation (Walsh orbitals).

      
      .
      

Net Electronic Impact:



This significant difference indicates that CMA is much more electron-rich . Consequently, the amine in CMA is a stronger nucleophile, and the ring itself is more susceptible to electrophilic aromatic substitution (EAS) and oxidation.[1]
Steric Considerations
  • Bromine: A large, spherical halogen (Van der Waals radius ~1.85 Å).[1] It provides a lipophilic "grease" patch but is rigid.

  • Cyclopropyl: A bulky, sp³-rich group. While spatially larger than bromine, it is rigid.[1] Crucially, it sits ortho to the methoxy group, potentially forcing the methoxy bond out of planarity (the "ortho effect"), which can modulate the methoxy group's metabolic susceptibility (O-demethylation).[1]

Visualization: Electronic Density Map

ElectronicProfile BMA 3-Bromo-4-methoxyaniline (EWG Dominant) Nucleophilicity Amine Nucleophilicity (k_rel) BMA->Nucleophilicity Lower (pKa ~4.1) Oxidation Oxidative Liability (e.g., Quinone formation) BMA->Oxidation Resistant (Deactivated Ring) CMA 3-Cyclopropyl-4-methoxyaniline (EDG Dominant) CMA->Nucleophilicity Higher (pKa ~5.2) CMA->Oxidation Susceptible (Activated Ring) caption Figure 1: Comparative electronic vectors affecting reactivity.

Reactivity Benchmarks

Nucleophilic Acylation (Amide Coupling)

In competitive acylation experiments (e.g., reacting 1:1 mixture with 0.5 eq. of benzoyl chloride), CMA reacts significantly faster .[1]

Parameter3-Bromo-4-methoxyaniline (BMA)3-Cyclopropyl-4-methoxyaniline (CMA)
Predicted pKa (BH+) ~4.13~5.20
Relative Rate (

)
1.0 (Reference)~5.8 (Faster)
Coupling Conditions Requires base (DIEA/TEA) or stronger activation (HATU).Reacts readily with mild coupling agents (EDC/HOBt).
Side Reactions Minimal.Potential for over-acylation if excess reagent used.
Cross-Coupling Utility

This is the defining divergence point.

  • BMA: Contains a C-Br bond, making it an excellent electrophile for Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig, Sonogashira).[1]

  • CMA: The cyclopropyl group is chemically inert under standard coupling conditions. It is a "dead end" structural feature.

Experimental Protocols

Protocol A: Synthesis of CMA from BMA (Suzuki Coupling)

Context: This is the standard industry workflow to convert the "handle" (BMA) into the "pharmacophore" (CMA).

Reagents:

  • Substrate: 3-Bromo-4-methoxyaniline (1.0 eq)

  • Reagent: Cyclopropylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)[1]

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Workflow:

  • Charge: In a reaction vial, combine BMA (1.0 g, 4.95 mmol), cyclopropylboronic acid (0.64 g, 7.4 mmol), and K₃PO₄ (3.15 g, 14.8 mmol).

  • Inert: Purge vial with Nitrogen or Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (202 mg, 0.25 mmol).[1]

  • Solvent: Add degassed Toluene (10 mL) and Water (1 mL).

  • Heat: Seal and heat to 100°C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). CMA typically elutes later than BMA due to the more polar amine.

Protocol B: Competitive Nucleophilicity Assay

Context: To validate the reactivity difference in your specific scaffold.

  • Dissolve 0.1 mmol of BMA and 0.1 mmol of CMA in 2 mL DCM-d2 (Deuterated DCM).

  • Add 0.1 mmol of Acetyl Chloride (limiting reagent) at 0°C.

  • Add 0.1 mmol Pyridine.

  • Monitor via ¹H NMR immediately.

  • Result: Integration of the amide signals will show a ratio >80:20 favoring the CMA-amide , confirming its superior nucleophilicity.

Bioisosteric & ADME Implications

Why switch from Bromo to Cyclopropyl in a drug campaign?

FeatureBromo (Br)Cyclopropyl (cPr)Impact
Lipophilicity (LogP) High (~2.6)Moderate (~1.9)cPr improves solubility and lowers plasma protein binding compared to Br.
Metabolic Stability High (Stable)ModeratecPr blocks aliphatic oxidation better than an isopropyl group but is less stable than Br.
Solubility LowMediumThe cPr amine forms salts more readily (higher pKa), aiding formulation.
Toxicity Heavy Metal/Halogen issuesCleancPr is a common motif in approved drugs (e.g., Lenvatinib, Trametinib).[1]
Decision Logic Workflow

DecisionTree Start Start: Aniline Selection Q1 Do you need to attach a complex tail at C3? Start->Q1 UseBMA Use 3-Bromo-4-methoxyaniline (Perform Buchwald/Suzuki) Q1->UseBMA Yes Q2 Is the goal to optimize PK/Solubility? Q1->Q2 No Q2->UseBMA No (Need max lipophilicity) UseCMA Use 3-Cyclopropyl-4-methoxyaniline (Bioisostere for lipophilic bulk) Q2->UseCMA Yes (Lower LogP, Higher pKa) caption Figure 2: Strategic selection guide for medicinal chemistry.

References

  • Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]

  • Cyclopropyl Bioisosterism: Wuitschik, G., et al. (2010).[1] Oxetanes as replacements for gem-dimethyl groups. Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Discusses cPr vs Isopropyl/Br properties). [Link][1]

  • Suzuki Coupling of Cyclopropylboronic Acid: Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic acid: A useful reagent for the palladium-catalyzed cyclopropylation of aryl halides. Tetrahedron Letters, 43(39), 6987-6990.[1] [Link][1]

  • Compound Data (3-Bromo-4-methoxyaniline): PubChem CID 961083.[2] National Center for Biotechnology Information. [Link]

Sources

The "Magic Cyclopropyl" Effect: A Technical Guide to Steric and Electronic Optimization in Binding Pockets

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Steric Effects of 3-Cyclopropyl Group in Enzyme Binding Pockets Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: Beyond the "Magic Methyl"

In medicinal chemistry, the "Magic Methyl" effect is well-documented—adding a methyl group can boost potency by an order of magnitude through the desolvation of hydrophobic pockets. However, the 3-cyclopropyl group offers a more sophisticated toolset. It is not merely a "larger methyl" or a "rigid isopropyl"; it is a distinct pharmacophore that introduces cyclopropylic strain , unique


-character (Walsh orbitals), and metabolic resilience.

This guide objectively compares the 3-cyclopropyl substituent against its aliphatic alternatives (methyl, ethyl, isopropyl) to demonstrate its utility in locking bioactive conformations and filling hydrophobic sub-pockets with high specificity.

Comparative Physicochemical Profile

To rationally select the cyclopropyl group, one must understand how it differs from standard alkyl chains in terms of sterics, electronics, and lipophilicity.

Table 1: Physicochemical Comparison of Common Steric Substituents
FeatureMethyl (

)
Ethyl (

)
Isopropyl (

)
Cyclopropyl (

)
Molar Volume (

)
~24.5~39.6~54.3~44.8
Steric Profile Small, sphericalFlexible, linear/bentBulky, branchedRigid, oblate spheroid
Rotational Freedom High (C-X bond)High (C-C bond)RestrictedLocked ("Conformational Clamp")
Electronic Character Electron-donating (+I)Electron-donating (+I)Electron-donating (+I)

-donor (pseudo-double bond)
Lipophilicity (

)
0.561.021.531.14
Metabolic Liability Benzylic oxidation riskHigh (oxidation)High (tertiary C-H)Low (stronger C-H bonds)

Key Insight: The cyclopropyl group provides a "Goldilocks" volume—larger than ethyl but smaller than isopropyl—while possessing a significantly lower lipophilicity penalty than isopropyl. Its rigidity reduces the entropic cost of binding (


), a critical advantage over flexible ethyl or propyl chains.

Mechanistic Analysis: The "Conformational Clamp"

The 3-cyclopropyl group is rarely passive. When attached to an aromatic or heteroaromatic scaffold (e.g., position 3 of a pyrazole or pyridine), it exerts a profound steric pressure known as cyclopropylic strain.

The Bisected Conformation

Unlike an isopropyl group, which rotates to minimize steric clash, the cyclopropyl ring prefers a bisected conformation relative to the adjacent


-system. This locks the ligand into a specific shape before it even enters the binding pocket, pre-paying the entropic cost of binding.
  • Mechanism: The interaction between the cyclopropyl Walsh orbitals and the aromatic

    
    -system creates an energy barrier to rotation.
    
  • Result: The ligand is "pre-organized," leading to a higher affinity (

    
    ) driven by a less negative entropy term (
    
    
    
    ).
Visualization: Substituent Decision Logic

The following diagram illustrates the logical flow for selecting a cyclopropyl group during Lead Optimization.

SubstituentSelection Start Lead Optimization: Binding Pocket Analysis PocketType Is the sub-pocket hydrophobic? Start->PocketType SizeCheck Volume Requirement? PocketType->SizeCheck Yes Small Small (< 30 A^3) Use Methyl SizeCheck->Small Small Medium Medium (40-50 A^3) SizeCheck->Medium Medium Large Large (> 55 A^3) Use Isopropyl/t-Butyl SizeCheck->Large Large Flexibility Is the pocket rigid or flexible? Medium->Flexibility RigidPocket Rigid Pocket: Need Pre-organization Flexibility->RigidPocket Rigid FlexPocket Flexible Pocket: Use Ethyl/Propyl Flexibility->FlexPocket Flexible Electronic Are there adjacent carbonyls/aromatics? RigidPocket->Electronic Cyclopropyl SELECT 3-CYCLOPROPYL (Optimal Shape + Electronic Interaction) Electronic->Cyclopropyl Yes (Walsh orbital overlap) Isopropyl Select Isopropyl (Risk: High Lipophilicity) Electronic->Isopropyl No

Caption: Decision matrix for selecting the 3-cyclopropyl group based on pocket volume, rigidity requirements, and electronic environment.

Experimental Case Studies

Case Study A: Kinase Inhibitor Selectivity (p38 MAPK & TGF- R1)

In the development of p38 MAPK inhibitors, replacing a 3-isopropyl group with a 3-cyclopropyl group on a pyrazole scaffold often results in maintained or improved potency with significantly better metabolic stability.

  • Data: In TGF-

    
    R1 inhibitors, N-cyclopropyl-1H-pyrazole motifs have been shown to form a water-mediated hydrogen bond network that isopropyl cannot support due to its bulk preventing the necessary water molecule positioning.
    
  • Outcome: The cyclopropyl analog achieved an

    
     of 44 nM, whereas flexible alkyl analogs showed reduced potency due to entropic penalties.
    
Case Study B: Metabolic Stability (The CYP Shield)

The C-H bonds in a cyclopropyl ring possess higher bond dissociation energy (


106 kcal/mol) compared to the tertiary C-H of an isopropyl group (

96 kcal/mol).
  • Implication: This makes the cyclopropyl group resistant to Cytochrome P450 (CYP3A4) oxidation.

  • Example: Pitavastatin utilizes a cyclopropyl group to divert metabolism away from CYP3A4, unlike Atorvastatin (which uses an isopropyl/aromatic system), thereby reducing drug-drug interactions.[1]

Experimental Protocols for Validation

To scientifically validate the steric and thermodynamic contribution of a 3-cyclopropyl group, the following self-validating protocols are recommended.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: To quantify the entropic gain (


) of the cyclopropyl "conformational clamp" vs. an isopropyl analog.

Workflow:

  • Preparation: Express and purify the target enzyme (>95% purity). Dialyze into ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Ligand Dissolution: Dissolve the 3-cyclopropyl and 3-isopropyl analogs in the exact same dialysis buffer (match DMSO concentration, typically <2%).

  • Titration: Perform 20 injections of 2

    
    L ligand (200 
    
    
    
    M) into the protein cell (20
    
    
    M) at 25°C.
  • Analysis: Fit data to a One-Set-of-Sites model.

    • Success Metric: The Cyclopropyl analog should exhibit a less negative

      
        (favorable entropy) compared to the Isopropyl analog, even if 
      
      
      
      is similar. This confirms the "pre-organization" hypothesis.
Protocol 2: X-Ray Crystallography for Conformational Verification

Objective: Confirm the "bisected" orientation of the cyclopropyl ring in the active site.

Workflow:

  • Co-crystallization: Incubate protein (10 mg/mL) with 2-fold molar excess of the inhibitor.

  • Screening: Use vapor diffusion (hanging drop) with sparse matrix screens.

  • Data Collection: Collect diffraction data to <2.0 Å resolution.

  • Refinement: specifically examine the torsion angle between the cyclopropyl ring and the attached aromatic ring.

    • Validation: A torsion angle near 0° or 90° (depending on the scaffold) with low B-factors for the cyclopropyl carbons confirms the rigid, locked binding mode.

Visualization: Experimental Validation Workflow

ValidationWorkflow Compound Synthesize Analogs (Cyclopropyl vs Isopropyl) ITC ITC Analysis (Thermodynamics) Compound->ITC XRay X-Ray Crystallography (Structural) Compound->XRay DataITC Measure -TΔS (Entropic Penalty) ITC->DataITC DataXRay Measure Torsion Angle (Conformation) XRay->DataXRay Conclusion Confirm 'Clamp' Effect DataITC->Conclusion Lower Entropy Cost DataXRay->Conclusion Locked Torsion

Caption: Parallel workflow for thermodynamic and structural validation of steric effects.

References

  • BenchChem. (2025). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine. BenchChem Technical Guides. Link

  • Journal of Medicinal Chemistry. (2013). Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling.[2] ACS Publications.[2] Link

  • Journal of Medicinal Chemistry. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] PubMed. Link

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups.[1] Hypha Discovery Blogs. Link

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.[1][3][4] Scientific Update UK. Link

  • MDPI Molecules. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Link

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Link

  • Beilstein Journal of Organic Chemistry. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.[5] Beilstein Journals. Link

Sources

Spectral Fingerprinting: A Definitive Guide to IR Analysis of Cyclopropyl and Amine Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy peaks for cyclopropyl and amine groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In small molecule drug discovery, the cyclopropyl group is a prized bioisostere, often introduced to improve metabolic stability or potency. However, its spectroscopic signature—specifically in Infrared (IR) Spectroscopy—is frequently misidentified due to overlap with alkenes and conventional alkyl chains. Similarly, distinguishing amine subclasses (primary, secondary, tertiary, and their salts) remains a critical quality control step in synthesis.

This guide moves beyond basic textbook lists. As a Senior Application Scientist, I will walk you through the causality of these spectral features, distinguishing subtle hybridization effects from gross functional group vibrations. We will compare these moieties against their common structural alternatives (isopropyl groups and amides) and provide a self-validating experimental protocol for unambiguous identification.

Part 1: The Cyclopropyl Signature

The Physics of Ring Strain

The cyclopropane ring is not a standard alkane. The bond angles (~60°) force the carbon atoms to adopt a hybridization state closer to


 than 

(often described as "banana bonds" or Walsh orbitals). This increased

-character strengthens the exocyclic C-H bonds, shifting their vibrational frequency higher than typical alkanes.
Diagnostic Peaks

To confirm a cyclopropyl moiety, you must identify two distinct vibrational modes that appear in specific windows.[1][2]

  • C-H Stretching (The "Alkene Imposter"):

    • Frequency: 3040–3100 cm⁻¹

    • Characteristics: Weak to medium intensity.[3][4][5]

    • Differentiation: These peaks appear above the 3000 cm⁻¹ saturation line. While this mimics alkenes (

      
      ), the cyclopropyl group lacks the corresponding 
      
      
      
      stretch at 1640–1680 cm⁻¹.
  • Ring Breathing (The Fingerprint):

    • Frequency: 1000–1025 cm⁻¹ (typically ~1020 cm⁻¹)

    • Characteristics: Medium intensity, sharp.

    • Mechanism: This is the symmetric ring deformation mode. It is highly diagnostic when coupled with the high-frequency C-H stretch.

Comparison: Cyclopropyl vs. Alternatives

The most common error is confusing a cyclopropyl group with an isopropyl group (due to similar steric bulk) or a terminal alkene (due to the C-H stretch).

Table 1: Differentiating Cyclopropyl from Structural Analogs

FeatureCyclopropyl (-C₃H₅)Isopropyl (-CH(CH₃)₂)Terminal Alkene (-CH=CH₂)
C-H Stretch 3040–3100 cm⁻¹ (High frequency)< 3000 cm⁻¹ (2960, 2870 cm⁻¹)3010–3095 cm⁻¹
C=C Stretch Absent Absent1640–1680 cm⁻¹ (Medium)
Deformation ~1020 cm⁻¹ (Ring breathing)1380 & 1370 cm⁻¹ (Gem-dimethyl doublet)910 & 990 cm⁻¹ (Out-of-plane bend)
Key Insight High C-H stretch without C=C or gem-dimethyl split."Rabbit ears" doublet at 1380 cm⁻¹ is definitive.Presence of C=C stretch is the dealbreaker.

Part 2: The Amine Profile

The Hydrogen Bonding Factor

Amine spectra are defined by the N-H bond's ability to hydrogen bond. The number of N-H bonds (2 for primary, 1 for secondary, 0 for tertiary) dictates the spectral pattern.[6]

Diagnostic Peaks[6][7][8][9][10][11]
  • N-H Stretching (3300–3500 cm⁻¹):

    • Primary (

      
      ):  Two bands (Symmetric and Asymmetric stretch).[5][7][8] Often weaker and sharper than O-H bands.[5][8]
      
    • Secondary (

      
      ):  One single weak band.[3][4][5][8]
      
    • Tertiary (

      
      ): Silent  in this region.[5][8]
      
  • N-H Bending (Scissoring):

    • Primary: Distinct band at 1580–1650 cm⁻¹.[5]

    • Secondary: usually weak or absent; if present, often obscured by the fingerprint region.

  • C-N Stretching (Fingerprint):

    • Aliphatic: 1020–1250 cm⁻¹ (Medium/Weak).

    • Aromatic: 1250–1335 cm⁻¹ (Strong, due to conjugation).

Comparison: Amine vs. Amide vs. Salt

Distinguishing a free base amine from its salt or an amide is crucial during workup and purification.

Table 2: Nitrogen-Containing Functional Group Comparison

FeaturePrimary Amine (

)
Primary Amide (

)
Amine Salt (

)
N-H Stretch Doublet (3300–3500 cm⁻¹)Doublet (3180–3500 cm⁻¹, often broader)Broad Envelope (2500–3200 cm⁻¹)
C=O Stretch Absent Strong (1630–1690 cm⁻¹)Absent
Overtone NoneNoneMultiple weak bands ("Amino acid bands")
Key Insight Sharp doublet, no carbonyl.Strong C=O[6][9] (Amide I) is dominant."Messy" broad absorption burying C-H peaks.

Part 3: Experimental Protocol & Workflow

Protocol 1: The "Salt Shift" Validation

If you suspect a tertiary amine (which is IR silent in the functional group region), convert it to a salt to confirm.

  • Acquire Spectrum A: Run the neat liquid or solution of the free base. Note the absence of N-H peaks >3000 cm⁻¹.[10]

  • In-situ Acidification: Expose the sample to HCl vapor (or add 1 drop of conc. HCl if using ATR and the crystal is acid-resistant like Diamond).

  • Acquire Spectrum B: Look for the appearance of the broad ammonium envelope (2500–3000 cm⁻¹) .

  • Result: If the envelope appears, the nitrogen was basic (amine). If the spectrum remains unchanged, it may be a non-basic nitrogen (e.g., amide, nitrile).

Protocol 2: Cyclopropyl Volatility Management

Small cyclopropyl compounds (e.g., cyclopropylamine) are volatile.

  • Method: Use ATR (Attenuated Total Reflectance) with a cooled stage if possible, or use a liquid cell with short pathlength.

  • Background Subtraction: Ensure the background is taken immediately before the sample to prevent atmospheric water vapor from mimicking N-H stretches.

Part 4: Visualizing the Logic

Diagram 1: Amine Classification Decision Tree

This logic flow allows for rapid classification of nitrogen species based on spectral data.

AmineLogic Start Start: Inspect 3300-3500 cm⁻¹ Region Peaks Are there sharp peaks? Start->Peaks TwoPeaks Two Peaks (Doublet)? Peaks->TwoPeaks Yes NoPeaks No Peaks? Peaks->NoPeaks No OnePeak One Peak (Singlet)? TwoPeaks->OnePeak No CheckCO Check 1630-1690 cm⁻¹ (C=O) TwoPeaks->CheckCO Yes OnePeak->CheckCO Yes PrimaryAmine Primary Amine (R-NH₂) CheckCO->PrimaryAmine No C=O PrimaryAmide Primary Amide (R-CO-NH₂) CheckCO->PrimaryAmide Strong C=O SecondaryAmine Secondary Amine (R-NH-R) CheckCO->SecondaryAmine No C=O SecondaryAmide Secondary Amide (R-CO-NH-R) CheckCO->SecondaryAmide Strong C=O SaltCheck Check 2500-3000 cm⁻¹ (Broad Envelope?) NoPeaks->SaltCheck AmineSalt Amine Salt (R₃NH⁺ / R₄N⁺) SaltCheck->AmineSalt Yes (Broad) TertiaryAmine Tertiary Amine (R₃N) SaltCheck->TertiaryAmine No (Silent)

Caption: Decision logic for classifying amine types based on N-H stretching multiplicity and Carbonyl presence.

Diagram 2: Cyclopropyl Identification Workflow

A step-by-step confirmation process to rule out interference from alkenes and isopropyl groups.

CycloWorkflow Step1 Step 1: Check C-H Stretch (> 3000 cm⁻¹?) Decision1 Present? Step1->Decision1 Step2 Step 2: Check C=C Stretch (1640-1680 cm⁻¹) Decision1->Step2 Yes (>3000) Alkane Standard Alkane (sp³ C-H only) Decision1->Alkane No (<3000) Decision2 Present? Step2->Decision2 Step3 Step 3: Check Ring Breathing (~1020 cm⁻¹) Decision2->Step3 No (Absent) Alkene Alkene / Aromatic (Unsaturation) Decision2->Alkene Yes (Strong) Decision3 Present? Step3->Decision3 Cyclo CONFIRMED: Cyclopropyl Group Decision3->Cyclo Yes Ambiguous Ambiguous (Check NMR) Decision3->Ambiguous No

Caption: Workflow to distinguish cyclopropyl moieties from alkenes and alkanes using exclusion criteria.

References

  • National Institute of Standards and Technology (NIST). Cyclopropane IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines. (2024).[11][12] [Link]

  • Michigan State University. Infrared Spectroscopy - Functional Group Identification. [Link][1][5][13]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019).[14] [Link]

Sources

Safety Operating Guide

3-cyclopropyl-4-methoxyaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Operational Guide for the Safe Disposal of 3-Cyclopropyl-4-methoxyaniline

Executive Summary & Immediate Action

3-Cyclopropyl-4-methoxyaniline (CAS: 2097172-53-5) is a specialized aniline derivative, typically utilized as a scaffold in pharmaceutical synthesis (e.g., kinase inhibitors).[1][2] Unlike common bulk solvents, this compound presents specific "silent" risks—specifically potential methemoglobinemia and sensitization—that require a disposal protocol exceeding standard organic waste procedures.[2]

The Core Directive: Do not dispose of this compound down the drain or in general trash. It must be segregated as Hazardous Chemical Waste due to aquatic toxicity and potential mutagenic properties common to the anisidine/aniline class.[1]

Technical Hazard Characterization

To manage disposal effectively, you must understand the why behind the protocol.[2] This compound combines the toxicity profiles of anilines (nitrogenous bases) and ethers.[1]

PropertyData / ClassificationOperational Implication
CAS Number 2097172-53-5Use for waste manifesting.[1]
Physical State Solid (Powder/Crystals)Dust inhalation is the primary exposure vector during transfer to waste.[1]
Hazard Codes H302, H312, H332, H315, H319Harmful by all routes of entry; Irritant.[2]
Reactivity Incompatible with Acids, OxidizersCRITICAL: Do not mix with Nitric Acid or Peroxides in waste streams (Risk of violent oxidation/nitration).[2]
Toxicity Class Aniline Derivative / Anisidine AnalogPotential for blood toxicity (Methemoglobinemia) and skin sensitization.[1]

Scientist's Insight: While specific toxicological data for this exact isomer may be sparse, structurally related p-anisidines are known carcinogens and blood toxins.[1][2] We apply the Precautionary Principle : manage this substance with the same rigor as a known carcinogen/mutagen.[1]

Waste Segregation & Disposal Workflows

The following protocols are self-validating systems designed to prevent cross-contamination and regulatory violations (RCRA).

Workflow A: Disposal of Pure Solid (Excess/Expired)

Applicability: Unused reagent, spilled powder, or expired inventory.[2]

  • Containment: Do not empty the original vial. Place the entire primary container (vial) into a clear, sealable secondary bag (e.g., Ziploc or heat-seal).

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituent: "3-Cyclopropyl-4-methoxyaniline"[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[2][4]

  • Consolidation: Place the bagged vial into the Solid Hazardous Waste Drum (typically the black or blue drum for solid toxic organics).

    • Note: If the quantity exceeds 50g, segregate it into a separate "P-List/High Tox" container to facilitate easier lab packing by your waste vendor.[1][2]

Workflow B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, HPLC effluent, or reaction solvents containing the compound.[2]

  • pH Check: Ensure the waste stream is not acidic.[1] Anilines can form salts with acids, which may alter solubility or reactivity.[2] Neutralize to pH 6–9 if necessary before consolidation.

  • Solvent Compatibility: Dissolve/dilute in a compatible combustible solvent (e.g., Acetone, Methanol, Ethanol).[2]

    • Why? The ultimate destruction method is incineration .[1] High BTU value solvents assist the incinerator in achieving complete thermal destruction.[1]

  • Segregation: Pour into the Halogenated or Non-Halogenated Organic Waste carboy, depending on the co-solvents used.[1]

    • Restriction: Do not add to aqueous waste streams destined for elementary neutralization, as this compound is toxic to the bacteria used in municipal water treatment.[2]

Workflow C: Contaminated Debris

Applicability: Gloves, weigh boats, paper towels, pipette tips.[2]

  • Double Bagging: All contaminated solids must be double-bagged in thick (2-mil+) polyethylene bags.[1]

  • Dry Waste Stream: Dispose of in the Solid Hazardous Waste box/drum.

  • Sharps: If needles/syringes were used, they go into the Red Sharps Container , regardless of chemical contamination (unless trace chemo waste rules apply in your jurisdiction).[2]

Visualized Decision Logic (DOT)

The following diagram illustrates the decision matrix for disposing of 3-cyclopropyl-4-methoxyaniline to ensure compliance and safety.

DisposalProtocol Start Waste Generation: 3-Cyclopropyl-4-methoxyaniline StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris PureCheck Is it pure reagent? Solid->PureCheck SolventCheck Check Co-Solvents Liquid->SolventCheck DebrisBin Hazardous Debris Box (Double Bagged) Debris->DebrisBin Bagging Double Bag Primary Container PureCheck->Bagging Yes SolidDrum Solid Toxic Waste Drum (Incineration) Bagging->SolidDrum Halo Halogenated Waste Carboy SolventCheck->Halo Contains DCM/Chloroform NonHalo Non-Halogenated Waste Carboy SolventCheck->NonHalo Acetone/MeOH/EtOAc

Figure 1: Decision tree for segregating 3-cyclopropyl-4-methoxyaniline waste streams based on physical state and solvent composition.

Regulatory & Compliance Data (RCRA/EPA)

While 3-cyclopropyl-4-methoxyaniline is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists by name, it must be characterized by its properties.[1][2]

  • Waste Characterization: If the waste exhibits toxicity (via TCLP) or ignitability (flash point <60°C due to solvents), it falls under D-List characteristics.[1][2]

  • Best Practice: Even if "Non-Regulated" by strict definition, always manifest this as "Waste Toxic Solids, Organic, n.o.s. (3-cyclopropyl-4-methoxyaniline)" .[1][2]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration with scrubber systems to manage Nitrogen Oxide (NOx) emissions.[1]

Emergency Spill Procedures

If a spill occurs during the disposal process:

  • Evacuate & Ventilate: Aniline vapors can be irritating.[1][4][5] Clear the immediate area.[1]

  • PPE Upgrade: Wear Nitrile gloves (double layer) and a P100 respirator (or work in a hood).[1]

  • Neutralization/Absorption:

    • Do not use water (spreads contamination).[1]

    • Cover with Vermiculite or Sand .[1]

    • Scoop into a wide-mouth jar.

  • Decontamination: Wash the surface with a dilute surfactant (soap) solution.[1] Do not use bleach (potential reaction with amines).[1]

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3-Cyclopropyl-4-methoxyaniline (CAS 2097172-53-5).[1] Merck KGaA.[1] [1][2]

  • PubChem. (2023).[1] Compound Summary: N-cyclopropyl-4-methoxyaniline (Isomer/Analog Data).[1] National Library of Medicine.[1] [1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][1][2]

  • National Institute for Occupational Safety and Health (NIOSH). (2023).[1] Pocket Guide to Chemical Hazards: Anisidine (Analogous Hazards). CDC.[1] [1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.